AQ-RA 721
Description
Properties
CAS No. |
139051-89-1 |
|---|---|
Molecular Formula |
C22H23N3O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c26-21-16-6-2-1-5-15(16)20(17-7-3-4-8-18(17)23-21)22(27)24-19-13-25-11-9-14(19)10-12-25/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,27) |
InChI Key |
UDOYPNBXGCVNFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3C4=CC=CC=C4C(=O)NC5=CC=CC=C35 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AQ-RA 721 AQ-RA-721 AQRA 721 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of AQ-RA 741: A Technical Guide for Researchers
An In-depth Analysis of a Selective M2 Muscarinic Receptor Antagonist
Introduction
AQ-RA 741 is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] This tricyclic compound, structurally analogous to AF-DX 116, has been instrumental in the characterization of M2 receptor function, particularly in cardiac tissues where this receptor subtype is predominantly expressed.[1] Its high affinity for the M2 receptor over other muscarinic subtypes makes it a valuable pharmacological tool for investigating the physiological and pathological roles of M2 receptor-mediated signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of AQ-RA 741, including its binding profile, signaling pathways, and detailed experimental protocols for its characterization.
Mechanism of Action: Competitive Antagonism of the M2 Receptor
AQ-RA 741 exerts its pharmacological effect through competitive antagonism at the M2 muscarinic receptor. This means that AQ-RA 741 binds reversibly to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, it prevents ACh from binding and initiating the downstream signaling cascade. Functional studies have confirmed the competitive nature of this antagonism.[1]
Signaling Pathway of the M2 Muscarinic Receptor
The M2 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by an agonist like acetylcholine, the α-subunit of the G protein dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The βγ-subunit complex of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
By competitively blocking the M2 receptor, AQ-RA 741 prevents these downstream effects. It inhibits the agonist-induced decrease in cAMP levels and the activation of GIRK channels. This is particularly relevant in the heart, where M2 receptor activation by the vagus nerve leads to a decrease in heart rate (bradycardia). AQ-RA 741 effectively blocks this vagally-induced bradycardia.[1][2]
Quantitative Data: Binding Affinity Profile
The selectivity of AQ-RA 741 for the M2 receptor has been quantified through radioligand binding studies. These studies typically measure the inhibition constant (Ki) or the pKi (-log Ki) of the compound for different muscarinic receptor subtypes. A higher pKi or a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | pKi | Ki (nM) | Selectivity (fold vs M2) | Tissue/Cell Source (Example) | Reference |
| M1 | 7.70 | 20 | 4.25x lower | Cortical membranes | [1] |
| M2 | 8.30 | 5 | - | Cardiac membranes | [1] |
| M3 | 6.82 | 151 | 30.2x lower | Glandular membranes | [1] |
| M4 | - | 15 | 3x lower | Transfected A9 L cells | [3] |
| M5 | - | - | Low affinity | Cloned human receptors | [4] |
Note: Ki values were calculated from pKi values (Ki = 10^(-pKi)). The Ki value for M4 was directly provided in the cited literature. Information on M5 affinity is qualitative, indicating low affinity. The selectivity is calculated as Ki(subtype) / Ki(M2).
Experimental Protocols
The characterization of AQ-RA 741 involves two primary types of in vitro experiments: radioligand binding assays to determine its affinity for the receptor and functional assays to assess its antagonist activity.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a representative method for determining the Ki of AQ-RA 741 for muscarinic receptors using a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of AQ-RA 741 for muscarinic receptor subtypes through competitive displacement of a radiolabeled antagonist.
Materials:
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Test Compound: AQ-RA 741
-
Non-specific binding control: Atropine (B194438) (1 µM)
-
Membrane Preparations: Homogenates from tissues or cells expressing the target muscarinic receptor subtype (e.g., rat heart for M2, transfected CHO cells for specific subtypes).
-
Binding Buffer: 25 mM Sodium Phosphate buffer (pH 7.4) with 5 mM MgCl₂.
-
Wash Buffer: Ice-cold binding buffer.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from the chosen tissue or cell line according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [³H]-NMS (at a concentration near its Kd, e.g., 150 pM), and binding buffer.
-
Non-specific Binding: Membrane preparation, [³H]-NMS, and a saturating concentration of atropine (1 µM).
-
Competitive Binding: Membrane preparation, [³H]-NMS, and varying concentrations of AQ-RA 741 (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of AQ-RA 741.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of AQ-RA 741 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (Schild Analysis)
This protocol describes a representative method to determine the pA2 value of AQ-RA 741, which quantifies its potency as a competitive antagonist in a functional assay.
Objective: To determine the pA2 value of AQ-RA 741 by measuring its ability to shift the concentration-response curve of an agonist.
Materials:
-
Agonist: Acetylcholine (ACh) or another suitable muscarinic agonist (e.g., carbachol).
-
Antagonist: AQ-RA 741.
-
Isolated Tissue Preparation: A tissue that exhibits a contractile or inhibitory response to muscarinic agonists, mediated by the M2 receptor (e.g., guinea pig atria for negative chronotropic effects, or guinea pig ileum for smooth muscle contraction, though M3 is also present here).
-
Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Transducer and Recording System: To measure tissue response (e.g., force transducer for muscle contraction).
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., ACh). Add increasing concentrations of the agonist to the organ bath and record the response at each concentration until a maximal response is achieved.
-
Washout: Thoroughly wash the tissue with fresh physiological salt solution to return to baseline.
-
Antagonist Incubation: Add a fixed concentration of AQ-RA 741 to the bath and incubate for a predetermined time to allow for equilibrium to be reached.
-
Second Agonist Concentration-Response Curve: In the presence of AQ-RA 741, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3-5 with at least two other different fixed concentrations of AQ-RA 741.
-
Data Analysis (Schild Plot):
-
For each concentration of AQ-RA 741, calculate the Dose Ratio (DR) . This is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR - 1) on the y-axis against the negative log of the molar concentration of AQ-RA 741 (-log[B]) on the x-axis.
-
Perform a linear regression on the plotted data. The x-intercept of this line is the pA2 value . A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
AQ-RA 741 is a well-characterized and highly selective M2 muscarinic receptor antagonist. Its mechanism of action is through competitive inhibition of acetylcholine binding, thereby blocking the Gi/o-mediated signaling cascade that leads to a decrease in intracellular cAMP and activation of GIRK channels. The quantitative data from binding assays demonstrate its high affinity and selectivity for the M2 receptor subtype. The experimental protocols detailed in this guide provide a framework for the robust in vitro characterization of AQ-RA 741 and other similar compounds, making it an invaluable tool for researchers in pharmacology and drug development.
References
- 1. Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
AQ-RA 741: A Comprehensive Technical Guide to a Selective M2 Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of AQ-RA 741, a potent and selective competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). The document collates critical data on its binding affinity, functional activity, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important pharmacological tool.
Introduction
AQ-RA 741, with the chemical name 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, is a tricyclic compound that has demonstrated significant selectivity for the M2 muscarinic receptor subtype.[1][3] M2 receptors are predominantly expressed in the heart, where they play a crucial role in regulating cardiac function, as well as in the central nervous system and airway smooth muscle.[4][5] The cardioselectivity of AQ-RA 741 makes it a valuable tool for dissecting the physiological and pathological roles of M2 receptors and a potential lead compound for the development of novel therapeutics.[3]
Physicochemical Properties
| Property | Value |
| Chemical Name | 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one |
| Molecular Formula | C27H37N5O2[6] |
| Molecular Weight | 463.62 g/mol [6] |
| CAS Number | 123548-16-3[6] |
Pharmacology
Mechanism of Action
AQ-RA 741 acts as a competitive antagonist at muscarinic receptors.[3][5] This means it binds reversibly to the same site as the endogenous agonist, acetylcholine (ACh), and other muscarinic agonists, thereby preventing receptor activation. Functional studies have confirmed its competitive nature, demonstrating a parallel rightward shift in the concentration-response curves of muscarinic agonists in the presence of AQ-RA 741, without a reduction in the maximum response.[3]
M2 Muscarinic Receptor Signaling Pathways
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[7] Antagonism of the M2 receptor by AQ-RA 741 blocks the initiation of these downstream signaling cascades.
Canonical Gαi-Mediated Pathway:
Upon agonist binding, the M2 receptor activates the Gαi subunit, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[7]
Figure 1: Canonical Gαi-mediated signaling pathway of the M2 muscarinic receptor.
Non-Canonical Gβγ-Mediated Pathway:
Following G-protein activation and dissociation, the Gβγ subunit can also modulate the activity of various effector proteins, including ion channels and other enzymes.
Figure 2: Non-canonical Gβγ-mediated signaling pathways of the M2 muscarinic receptor.
Quantitative Data
Binding Affinity
The binding affinity of AQ-RA 741 for various muscarinic receptor subtypes has been determined in radioligand binding studies, typically using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.[2]
| Receptor Subtype | Tissue/Cell Source | pKi | Ki (nM) | Selectivity Ratio (vs. M2) |
| M1 | Cortical Membranes | 7.70[3] | 20[2] | 5-fold |
| M2 | Cardiac Membranes | 8.30[3] | 4[2] | 1 |
| M3 | Glandular Membranes | 6.82[3] | 86[2] | 21.5-fold |
| M4 | NG108-15 Cells | - | 15[2] | 3.75-fold |
| M5 | - | Low Affinity[1] | - | - |
Note: Ki values were calculated from pKi values where necessary (Ki = 10^(-pKi) M) and presented in nM for consistency. Selectivity ratios are based on the provided Ki values.
Functional Antagonism
Functional assays in isolated tissues have been used to determine the potency of AQ-RA 741 as a competitive antagonist. The pA2 value, derived from Schild analysis, is a measure of the antagonist's affinity in a functional system. While a specific pA2 value for AQ-RA 741 at the M2 receptor is not consistently reported across the literature, its potent and competitive M2 antagonism is well-established through functional studies.[3] In vivo studies have demonstrated its cardioselectivity, showing a preferential inhibition of vagally or agonist-induced bradycardia.[3][5]
| Parameter | Animal Model | Value |
| -log ID50 (i.v.) for Bradycardia Inhibition | Rats, Cats, Guinea-pigs | 7.24 - 7.53[3][5] |
Experimental Protocols
Radioligand Binding Assay (Displacement)
This protocol outlines a typical displacement binding assay to determine the affinity (Ki) of AQ-RA 741 for the M2 muscarinic receptor.
References
- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
The Cardioselectivity of AQ-RA 741: A Technical Guide for Cardiac Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cardioselectivity of AQ-RA 741, a potent and selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. The information presented herein is intended to support cardiac research and drug development efforts by providing a comprehensive overview of AQ-RA 741's pharmacological profile, the experimental methodologies used to determine its selectivity, and the underlying signaling pathways.
Quantitative Pharmacological Data
The cardioselectivity of AQ-RA 741 is primarily attributed to its significantly higher affinity for M2 muscarinic receptors, which are the predominant subtype in the heart, compared to other muscarinic receptor subtypes located in various tissues.[1][2] This selectivity has been quantified through various in vitro and in vivo studies.
Muscarinic Receptor Binding Affinities
Radioligand binding studies have been instrumental in determining the affinity of AQ-RA 741 for different muscarinic receptor subtypes. The data consistently demonstrates a higher affinity for cardiac M2 receptors.
Table 1: Binding Affinities (pKi) of AQ-RA 741 for Muscarinic Receptor Subtypes [1][2][3]
| Receptor Subtype | Tissue/Cell Source | pKi |
| M1 | Cortical | 7.70 |
| M2 | Cardiac | 8.30 |
| M3 | Glandular | 6.82 |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Inhibitory Constants (Ki) of AQ-RA 741 for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 34 |
| M2 | 4 |
| M3 | 86 |
| M4 | 15 |
Functional Antagonism and In Vivo Selectivity
Functional studies have confirmed that AQ-RA 741 acts as a competitive antagonist.[1][2] Its cardioselectivity is further evidenced by its potent inhibition of vagally or agonist-induced bradycardia in vivo, with a significantly lower impact on other muscarinic receptor-mediated effects.[1][2]
Table 3: In Vivo Cardioselectivity of AQ-RA 741 [1][2]
| Parameter | Species | Value |
| Inhibition of Bradycardia (-log ID50 i.v.) | Rats, Guinea-pigs, Cats | 7.24 - 7.53 |
| Affinity Ratio (Cardiac vs. Other Tissues) | - | 60 to 87-fold higher for cardiac |
| Potency Ratio (Cardiac vs. Other Effects) | - | 9 to >100-fold |
Experimental Protocols
The following sections detail the generalized methodologies employed in the key experiments to characterize the cardioselectivity of AQ-RA 741.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of AQ-RA 741 for different muscarinic receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
Tissues rich in the target receptor subtype (e.g., heart for M2, cerebral cortex for M1) are homogenized in a suitable buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor ligand (AQ-RA 741) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Inhibition of Bradycardia
These experiments assess the functional effect of the antagonist on heart rate in a living organism.
Objective: To determine the potency of AQ-RA 741 in inhibiting agonist-induced or vagally-stimulated bradycardia.
General Protocol:
-
Animal Preparation:
-
Animals (e.g., rats, guinea pigs, cats) are anesthetized.
-
Catheters are inserted for drug administration (intravenous) and for monitoring blood pressure and heart rate.
-
-
Induction of Bradycardia:
-
A baseline heart rate is established.
-
Bradycardia is induced either by electrical stimulation of the vagus nerve or by intravenous administration of a muscarinic agonist (e.g., acetylcholine, carbachol).
-
-
Antagonist Administration:
-
Increasing doses of AQ-RA 741 are administered intravenously.
-
The degree of inhibition of the bradycardic response is measured at each dose.
-
-
Data Analysis:
-
The dose of AQ-RA 741 that produces a 50% inhibition of the bradycardic response (ID50) is calculated.
-
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the methods used for characterization.
Cardiac M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to a decrease in heart rate. As an antagonist, AQ-RA 741 blocks this pathway.
Caption: M2 muscarinic receptor signaling pathway in cardiac myocytes.
Experimental Workflow for Determining Antagonist Selectivity
The process of characterizing a selective antagonist involves a series of in vitro and in vivo experiments.
Caption: Workflow for determining muscarinic antagonist selectivity.
References
In Vivo Selectivity of AQ-RA 741: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo selectivity of AQ-RA 741, a potent and selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile of AQ-RA 741
The selectivity of AQ-RA 741 has been quantified through both radioligand binding assays and in vivo functional studies. The data consistently demonstrates a high preference for the M2 receptor subtype, which is predominantly found in cardiac tissue, over M1 (cortical) and M3 (glandular and smooth muscle) receptors.
Radioligand Binding Affinity
The binding affinity of AQ-RA 741 for different muscarinic receptor subtypes is presented in Table 1. The data is derived from competitive radioligand binding studies.
| Receptor Subtype | Tissue Source | pKi | Ki (nM) | Reference |
| M2 | Cardiac | 8.30 | 5.0 | [1] |
| M1 | Cortical | 7.70 | 20.0 | [1] |
| M3 | Glandular | 6.82 | 151.4 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
In Vivo Functional Antagonism
The in vivo selectivity of AQ-RA 741 was determined by its ability to inhibit physiological responses mediated by different muscarinic receptor subtypes in various animal models. The primary endpoint for M2 receptor activity was the inhibition of vagally or agonist-induced bradycardia.
| Animal Model | M2-mediated Response | -log ID50 (i.v.) | Potency Ratio (M2 vs. other) | Reference |
| Rat | Inhibition of vagally-induced bradycardia | 7.53 | 9- to >100-fold | [1] |
| Cat | Inhibition of vagally-induced bradycardia | 7.24 | 9- to >100-fold | [1] |
| Guinea Pig | Inhibition of agonist-induced bradycardia | 7.42 | 9- to >100-fold | [1] |
-log ID50 represents the dose of AQ-RA 741 required to inhibit 50% of the maximal response.
Functional studies in isolated tissues further confirmed the M2 selectivity, showing a 60 to 87-fold higher affinity for cardiac muscarinic receptors compared to those in intestinal, tracheal, or bladder smooth muscle[1].
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that established the in vivo selectivity profile of AQ-RA 741.
Radioligand Binding Assays
These assays were conducted to determine the binding affinity of AQ-RA 741 to M1, M2, and M3 muscarinic receptor subtypes.
Experimental Workflow for Radioligand Binding Assay
-
Tissue Preparation: Membranes were prepared from tissues rich in the respective muscarinic receptor subtypes: heart (M2), cerebral cortex (M1), and salivary glands (M3).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist, was used as the radioligand.
-
Assay Conditions: Membranes were incubated with a fixed concentration of [3H]NMS and varying concentrations of AQ-RA 741.
-
Non-specific Binding: This was determined in the presence of a high concentration of a non-labeled, non-selective antagonist like atropine.
-
Separation: Bound and free radioligand were separated by rapid vacuum filtration.
-
Data Analysis: The concentration of AQ-RA 741 that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.
In Vivo Assessment of M2 Receptor Antagonism
The in vivo M2 selectivity of AQ-RA 741 was primarily assessed by its ability to inhibit bradycardia induced by either vagal nerve stimulation or the administration of a muscarinic agonist in anesthetized animals.
Experimental Workflow for In Vivo M2 Selectivity Assessment
-
Animal Models: Studies were conducted in anesthetized rats, cats, and guinea pigs.
-
Anesthesia: The specific anesthetic regimen was chosen to maintain a stable cardiovascular baseline.
-
Induction of Bradycardia: A decrease in heart rate was induced by either electrical stimulation of the vagus nerve or intravenous administration of a muscarinic agonist.
-
Drug Administration: AQ-RA 741 was administered intravenously in increasing doses.
-
Measurement: Heart rate and blood pressure were continuously monitored.
-
Data Analysis: The dose of AQ-RA 741 that caused a 50% inhibition of the induced bradycardia (ID50) was calculated to determine its potency at M2 receptors.
In Vitro Functional Assays on Smooth Muscle
The activity of AQ-RA 741 at M3 receptors was evaluated by its ability to antagonize agonist-induced contractions of various smooth muscle preparations in isolated organ baths.
-
Tissues: Ileum, trachea, and bladder strips from guinea pigs were used.
-
Methodology: The tissues were mounted in organ baths containing a physiological salt solution, and isometric contractions were recorded.
-
Agonist: A muscarinic agonist, such as carbachol (B1668302) or methacholine, was used to induce concentration-dependent contractions.
-
Antagonism: The ability of AQ-RA 741 to antagonize these contractions was assessed by constructing cumulative concentration-response curves to the agonist in the absence and presence of different concentrations of AQ-RA 741.
-
Data Analysis: The affinity of AQ-RA 741 for the smooth muscle muscarinic receptors (predominantly M3) was determined and compared to its affinity for cardiac M2 receptors.
Signaling Pathways
The selectivity of AQ-RA 741 for the M2 receptor subtype is rooted in the distinct signaling cascades initiated by different muscarinic receptors.
M2 Muscarinic Receptor Signaling Pathway
AQ-RA 741 acts as an antagonist at the M2 receptor, blocking the downstream effects of acetylcholine. M2 receptors are coupled to inhibitory G-proteins (Gi).
M2 Receptor Signaling Cascade
References
An In-depth Technical Guide to AQ-RA 741: A Potent and Selective M₂ Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AQ-RA 741 is a synthetic, tricyclic compound recognized for its high affinity and selectivity as an antagonist for the M₂ muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] This property renders it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the M₂ receptor, particularly in cardiovascular and neurological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of AQ-RA 741. It includes a detailed summary of its binding affinities, a description of the M₂ receptor signaling pathway it modulates, and representative experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
AQ-RA 741, with the chemical name 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][4]benzodiazepin-6-one, is a structurally complex molecule designed for high-affinity binding to the M₂ receptor.[3] Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][4]benzodiazepin-6-one |
| Synonyms | AQ-RA 741 |
| CAS Number | 123548-16-3 |
| Molecular Formula | C₂₇H₃₇N₅O₂ |
| Molecular Weight | 463.62 g/mol |
| SMILES | CCN(CC)CCCCC1CCN(CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)CC1 |
| Solubility | Soluble in DMSO and ethanol. |
| Storage | Store at room temperature. |
Pharmacological Properties and Mechanism of Action
AQ-RA 741 functions as a competitive antagonist at muscarinic acetylcholine receptors, with a pronounced selectivity for the M₂ subtype.[1][2] This selectivity is crucial for its utility in distinguishing M₂ receptor-mediated effects from those mediated by other muscarinic receptor subtypes (M₁, M₃, M₄, and M₅).
Binding Affinity and Selectivity
Radioligand binding assays have been instrumental in quantifying the affinity of AQ-RA 741 for various muscarinic receptor subtypes. The dissociation constant (pKi) is a common measure of binding affinity, with higher values indicating stronger binding.
| Receptor Subtype | pKi Value (Doods et al., 1991)[1] | Ki Value (nM) (Calculated) | Receptor Subtype | pKi Value (Dorje et al., 1991)[5] | Ki Value (nM) (Calculated) |
| M₁ | 7.70 | 20.0 | m1 | - | - |
| M₂ | 8.30 | 5.0 | m2 | - | - |
| M₃ | 6.82 | 151.4 | m3 | - | - |
| m4 | - | - | m4 | - | - |
| m5 (B69691) | - | - | m5 | - | - |
Note: The study by Dorje et al. (1991) used cloned human muscarinic receptors and reported high affinity for m2 and m4 receptors, intermediate for m1 and m3, and low for m5, with AQ-RA 741 showing a 195-fold and 129-fold higher affinity for m2 and m4 over m5 receptors, respectively.[5]
In Vivo Cardioselectivity
In vivo studies in animal models, including rats, cats, and guinea pigs, have demonstrated the cardioselectivity of AQ-RA 741.[1] It preferentially inhibits vagally or agonist-induced bradycardia, an M₂ receptor-mediated effect in the heart, over smooth muscle contraction in the intestines, trachea, and bladder, which are primarily mediated by M₃ receptors.[1][2]
| Animal Model | Effect | -log ID₅₀ (i.v.)[1] |
| Rats, Cats, Guinea Pigs | Inhibition of vagally or agonist-induced bradycardia | 7.24 - 7.53 |
M₂ Muscarinic Receptor Signaling Pathway
The M₂ muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRK). AQ-RA 741, as a competitive antagonist, blocks the binding of acetylcholine to the M₂ receptor, thereby preventing these downstream signaling events.
Experimental Protocols
The following are representative protocols for characterizing the interaction of AQ-RA 741 with muscarinic receptors, based on methodologies described in the literature.
Radioligand Binding Assay (Competition Assay)
This protocol outlines a general procedure for determining the Ki of AQ-RA 741 for the M₂ receptor using a competition binding assay with a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
Detailed Methodology:
-
Membrane Preparation: Homogenize tissue rich in M₂ receptors (e.g., rat heart ventricles) or cells stably expressing the human M₂ receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]-N-methylscopolamine (e.g., 0.1-1.0 nM)
-
A range of concentrations of AQ-RA 741 (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) for non-specific binding.
-
Membrane preparation (typically 50-100 µg of protein).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the AQ-RA 741 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Inhibition of Vagal-Induced Bradycardia
This protocol describes a representative in vivo experiment to assess the cardioselectivity of AQ-RA 741 in an anesthetized animal model.
Detailed Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., rat or guinea pig) with an appropriate anesthetic (e.g., urethane). Cannulate the trachea for artificial ventilation, the jugular vein for drug administration, and the carotid artery for blood pressure and heart rate monitoring.
-
Vagal Stimulation: Isolate and place electrodes on the right vagus nerve. Deliver electrical stimulation (e.g., 5-10 Hz, 1 ms (B15284909) pulse width, for 10-20 seconds) to induce a reproducible bradycardia (a significant decrease in heart rate).
-
Drug Administration: Administer increasing intravenous doses of AQ-RA 741 at suitable intervals.
-
Data Acquisition: After each dose of AQ-RA 741, repeat the vagal stimulation and record the heart rate and blood pressure responses.
-
Data Analysis: Calculate the percentage inhibition of the vagal-induced bradycardia for each dose of AQ-RA 741. Plot the percentage inhibition against the logarithm of the dose to determine the ID₅₀ value (the dose required to produce 50% inhibition of the bradycardic response).
Conclusion
AQ-RA 741 is a potent and selective M₂ muscarinic receptor antagonist that serves as an invaluable research tool. Its well-characterized chemical and pharmacological properties, particularly its high affinity for the M₂ receptor and its demonstrated cardioselectivity in vivo, make it an ideal compound for elucidating the role of the M₂ receptor in health and disease. The experimental protocols outlined in this guide provide a framework for the further investigation and application of AQ-RA 741 in cardiovascular and neuroscience research.
References
- 1. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of AQ-RA 741: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
AQ-RA 741 is a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Chemically identified as 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one, it belongs to a class of tricyclic antimuscarinic drugs.[4][5] Developed as an analogue of the earlier M2 antagonist AF-DX 116, AQ-RA 741 exhibits a remarkable degree of selectivity for the cardiac M2 receptor subtype over other muscarinic receptors, particularly the M1 and M3 subtypes.[4][6] This cardioselectivity, demonstrated in both in vitro and in vivo studies, makes AQ-RA 741 a valuable pharmacological tool for investigating M2 receptor function and a lead compound for the development of therapeutics targeting M2-mediated pathologies, such as bradycardic disorders.[2][4] This guide provides a comprehensive overview of its pharmacological profile, the key experimental methodologies used in its characterization, and the underlying signaling pathways.
Pharmacological Profile
Mechanism of Action
AQ-RA 741 functions as a competitive antagonist at M2 muscarinic receptors.[1][4] The M2 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to inhibitory G-proteins of the Gi/o family.[3][7] Upon activation by acetylcholine, the M2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] By competitively blocking the binding of acetylcholine, AQ-RA 741 prevents this inhibitory signaling, thereby increasing heart rate and modulating other M2-mediated physiological responses.[3][8]
Binding Affinity Profile
Radioligand binding studies have been instrumental in quantifying the affinity of AQ-RA 741 for various muscarinic receptor subtypes. These experiments typically utilize a radiolabeled ligand, such as [3H]N-methylscopolamine, to measure the displacement by the unlabeled antagonist.[9] The data consistently demonstrate a high affinity for cardiac M2 receptors, with intermediate and low affinity for cortical M1 and glandular M3 sites, respectively.[4]
| Receptor Subtype | Tissue/Cell Source | pKi | Ki (nM) | Reference |
| M2 | Cardiac Muscle | 8.30 | ~5 | [1][3][4] |
| M1 | Cerebral Cortex | 7.70 | ~20 | [1][3][4] |
| M3 | Glandular Tissue | 6.82 | ~151 | [1][3][4] |
| M4 | NG108-15 Cells | - | 15 | [9] |
Table 1: In Vitro Binding Affinity of AQ-RA 741 for Muscarinic Receptor Subtypes. pKi is the negative logarithm of the inhibition constant (Ki). Ki values are calculated or directly cited.
Functional Activity & In Vivo Pharmacology
Functional studies on isolated tissues confirm the M2 selectivity observed in binding assays. AQ-RA 741 demonstrates a significantly higher potency in antagonizing agonist-induced effects in cardiac tissue (M2-mediated) compared to smooth muscle tissues from the intestine, trachea, or bladder (predominantly M3-mediated).[1][4] This translates to a high degree of cardioselectivity in vivo, where AQ-RA 741 preferentially inhibits vagally-induced or agonist-induced bradycardia in animal models.[4][8]
| Parameter | Species | Value | Selectivity Ratio (Cardiac vs. Other) | Reference |
| Functional Affinity | Guinea Pig | 60 to 87-fold higher for cardiac vs. smooth muscle | 60 - 87 | [1][4] |
| -log ID50 (bradycardia) | Rat, Cat, Guinea Pig | 7.24 - 7.53 (i.v.) | 9 to >100 | [4] |
Table 2: Functional and In Vivo Selectivity of AQ-RA 741. The ID50 represents the dose required to inhibit 50% of the induced bradycardic response.
Key Experimental Methodologies
Radioligand Binding Assays (Representative Protocol)
These assays are performed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.[10]
-
Tissue/Cell Preparation: Membranes are prepared from tissues or cells expressing the target muscarinic receptor subtype (e.g., rat heart for M2, rat cortex for M1).[1][9] The tissue is homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Setup: The assay is conducted in a multi-well plate format. Each well contains the prepared membranes, a fixed concentration of a radioligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled competitor compound (AQ-RA 741).[11]
-
Non-Specific Binding: A parallel set of wells is prepared with a high concentration of a non-radiolabeled, potent muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium.[1]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assays (Representative Protocol for Isolated Atria)
These experiments assess the functional potency of an antagonist by measuring its ability to inhibit an agonist-induced physiological response in an isolated tissue.[12]
-
Tissue Dissection: Guinea pigs are euthanized, and the atria are rapidly dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[12]
-
Equilibration: The atria are allowed to equilibrate under a resting tension, and the spontaneous beating rate is recorded.
-
Agonist Response: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol), which induces a negative chronotropic effect (slowing of the heart rate).
-
Antagonist Incubation: The tissue is washed to restore the baseline heart rate. It is then incubated with a fixed concentration of the antagonist (AQ-RA 741) for a predetermined period to allow for equilibrium.[1]
-
Challenge with Agonist: The cumulative concentration-response curve for the agonist is repeated in the presence of the antagonist. A competitive antagonist will cause a rightward shift in the agonist's curve.
-
Data Analysis: This process is repeated with several concentrations of the antagonist. The dose-ratio is calculated, and a Schild plot analysis can be performed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the original response, providing a measure of antagonist potency.
In Vivo Models of Bradycardia
To confirm in vitro findings, the effect of AQ-RA 741 is tested in anesthetized animals.[9]
-
Animal Preparation: Rats, cats, or guinea pigs are anesthetized. Catheters are inserted for drug administration (e.g., intravenous) and for monitoring cardiovascular parameters like heart rate and blood pressure.[9][13]
-
Induction of Bradycardia: A slowing of the heart rate (bradycardia) is induced either by electrical stimulation of the vagus nerve or by intravenous administration of a muscarinic agonist.[8][9]
-
Antagonist Administration: AQ-RA 741 is administered intravenously at various doses.
-
Measurement of Effect: The ability of AQ-RA 741 to prevent or reverse the induced bradycardia is quantified. The dose required to produce a 50% inhibition of the bradycardic response (ID50) is determined to assess its in vivo potency.[4]
Visualizations
M2 Muscarinic Receptor Signaling Pathway
The M2 receptor is coupled to the Gi protein. Its activation inhibits adenylyl cyclase, reducing cAMP production, and its βγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decreased heart rate.[3]
Caption: Canonical signaling pathway of the M2 muscarinic receptor.
Drug Discovery & Development Workflow for AQ-RA 741
The development of a selective antagonist like AQ-RA 741 follows a structured preclinical workflow, progressing from initial chemical design to in vivo validation.
Caption: Logical workflow for the discovery and preclinical evaluation of AQ-RA 741.
Conclusion
AQ-RA 741 stands out as a highly selective M2 muscarinic receptor antagonist, a characteristic rigorously established through a combination of radioligand binding, isolated tissue functional assays, and in vivo animal models. Its development from earlier compounds highlights a successful structure-activity relationship study aimed at enhancing subtype selectivity. The significant potency and remarkable cardioselectivity of AQ-RA 741 have solidified its role as an indispensable pharmacological tool for dissecting the physiological and pathological roles of the M2 receptor, and it serves as a foundational scaffold for designing novel cardioselective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AQ-RA 741 | C27H37N5O2 | CID 129989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. AQ-RA 741 | M2 Receptors | Tocris Bioscience [tocris.com]
- 6. scbt.com [scbt.com]
- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A facilitatory effect of anti-angiotensin drugs on vagal bradycardia in the pithed rat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Importance of vagally mediated bradycardia for the induction of torsade de pointes in an in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
role of M2 receptors in cardiovascular function
An In-depth Technical Guide on the Core Role of M2 Receptors in Cardiovascular Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The M2 muscarinic acetylcholine (B1216132) receptor (M2R), a member of the G protein-coupled receptor (GPCR) superfamily, is the predominant muscarinic receptor subtype in the cardiovascular system.[1][2] Encoded by the CHRM2 gene, it plays a critical role in mediating the parasympathetic nervous system's influence on cardiac function.[3] Activation of M2R by acetylcholine (ACh) released from the vagus nerve elicits negative chronotropic (heart rate), inotropic (contractility), and dromotropic (conduction velocity) effects.[2][4] These actions are fundamental to regulating cardiac output and are a key mechanism for counterbalancing sympathetic stimulation.[5] This guide provides a detailed overview of the M2 receptor's distribution, signaling pathways, physiological functions, and the experimental methodologies used for its investigation.
Distribution of M2 Receptors in the Cardiovascular System
M2 receptors are strategically located throughout the heart to exert their regulatory effects. Their density is not uniform, which accounts for their differential impact on various cardiac tissues.
-
Sinoatrial (SA) and Atrioventricular (AV) Nodes: M2 receptors are highly concentrated in the SA and AV nodes, the heart's primary pacemaker and conduction relay station, respectively.[2][3] This high density is crucial for the powerful vagal control of heart rate and atrioventricular conduction.[6]
-
Atria: The atrial myocardium expresses a significantly higher concentration of M2 receptors compared to the ventricles.[7] Radioligand binding studies in human hearts have shown up to a 2.5-fold higher distribution in the atria versus the ventricular myocardium.[7] In rats, M2 mRNA constitutes over 90% of the total muscarinic receptor mRNA in both atria and ventricles, with the concentration in the atria being more than double that in the ventricles.[1] This abundance allows for direct modulation of atrial contractility.[3]
-
Ventricles: While present, M2 receptors are less abundant in the ventricular muscle.[1][3] Their primary role here is not direct, significant inhibition of contractility but rather an indirect "accentuated antagonism" of β-adrenergic stimulation.[5][8]
-
Vasculature: M2 receptors are also found in the endothelium of the coronary vasculature, where their activation can lead to vasodilation.[1][9]
M2 Receptor Signaling Pathways
M2 receptors couple preferentially to pertussis toxin-sensitive inhibitory G proteins (Gαi/o).[5][10] Upon agonist binding, the G protein heterotrimer dissociates into its Gαi and Gβγ subunits, which initiate two primary signaling cascades.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC).[7][11] This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3][12] Since cAMP is the principal activator of Protein Kinase A (PKA), M2R activation effectively counteracts the signaling of Gs-coupled receptors, such as β-adrenergic receptors, which stimulate AC.[5][13] This mechanism is particularly important in ventricular myocytes, where M2R activation antagonizes the positive inotropic and lusitropic effects of sympathetic stimulation.[1][8]
Caption: Gαi-mediated inhibition of the adenylyl cyclase pathway.
Gβγ-Mediated Activation of GIRK Channels
The liberated Gβγ subunit complex directly binds to and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels (also known as IK,ACh).[8][14][15] This interaction increases the open probability of the channel, leading to K+ efflux and hyperpolarization of the cell membrane.[3][4] This effect is most prominent in the SA and AV nodes, where the resulting hyperpolarization slows the rate of diastolic depolarization, thus decreasing the heart rate and slowing AV conduction.[1][4]
Caption: Gβγ-mediated direct activation of GIRK potassium channels.
Physiological Functions in the Cardiovascular System
The activation of M2 receptors translates into significant, observable effects on cardiac physiology.
-
Negative Chronotropy (Heart Rate): This is the most prominent effect of M2R activation. By hyperpolarizing SA node pacemaker cells and slowing the rate of spontaneous depolarization, M2Rs decrease the heart rate.[3][4]
-
Negative Dromotropy (Conduction Velocity): M2R activation in the AV node slows the conduction of electrical impulses from the atria to the ventricles.[3][6]
-
Negative Inotropy (Contractility): M2Rs reduce the contractile force of the atrial cardiac muscle.[3] Their effect on ventricular contractility is less direct and primarily involves opposing the effects of β-adrenergic stimulation (accentuated antagonism).[3][5] However, some studies suggest M2R stimulation can also directly inhibit L-type calcium channels, contributing to a reduction in ventricular myocyte contractility.[5]
-
Vasodilation: In the coronary vasculature, M2Rs located on endothelial cells can mediate vasodilation through the release of nitric oxide (NO).[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to M2 receptor distribution and function from cited experimental studies.
Table 1: M2 Receptor Distribution
| Tissue/Species | Method | Finding | Reference |
|---|---|---|---|
| Human Heart | Radioligand Binding | Up to 2.5-fold higher M2R distribution in atria vs. ventricles. | [7] |
| Rat Heart | mRNA Quantification | M2 mRNA is >90% of total muscarinic mRNA; atrial concentration is >2x ventricular concentration. | [1] |
| Canine Trachealis Muscle | Immunoprecipitation | M2R density: 372 +/- 85 fmol/mg protein. |[16] |
Table 2: Functional Effects of M2 Receptor Modulation
| Preparation | Agonist/Condition | Measurement | Result | Reference |
|---|---|---|---|---|
| Smooth Muscle Cells | Acetylcholine (ACh) | cAMP level | 35 +/- 5% decrease from basal level. | [17] |
| M2R Knockout Mouse Atria | Carbamylcholine | Heart Rate | No bradycardic effect observed, unlike wild-type. | [18] |
| M2R Knockout Mouse Smooth Muscle (Stomach, Bladder, Trachea) | Carbamylcholine | Contraction (-logEC50) | ~2-fold reduction in potency compared to wild-type. | [18] |
| M2R Knockout Mice + Chronic Isoproterenol (B85558) | Cardiac Afterload Challenge | Ventricular Function (dP/dt) | Attenuated dP/dt, indicating impaired function. |[5][19] |
Key Experimental Methodologies
Investigating the role of M2 receptors requires a combination of molecular, cellular, and in vivo techniques.
Radioligand Binding Assays
These assays are used to quantify receptor density (Bmax) and ligand binding affinity (Kd).
-
Protocol Outline:
-
Membrane Preparation: Homogenize cardiac tissue (e.g., rat heart ventricles) to isolate cell membranes containing the M2 receptors.
-
Incubation: Incubate the membrane preparation with a radiolabeled, non-selective muscarinic antagonist (e.g., ³H-QNB) at various concentrations.
-
Competition: To determine the proportion of M2 receptors, perform competition binding experiments by co-incubating with a fixed concentration of radioligand and varying concentrations of a selective M2 antagonist (e.g., methoctramine) or agonist.[11]
-
Separation: Separate bound from free radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Analyze data using Scatchard or non-linear regression analysis to determine Bmax and Kd.
-
Adenylyl Cyclase Activity Assays
These functional assays measure the coupling of M2 receptors to the inhibition of cAMP production.
-
Protocol Outline:
-
Preparation: Use cardiac membrane preparations or whole cells.
-
Stimulation: Stimulate adenylyl cyclase with an agent like isoproterenol or forskolin (B1673556) to produce a measurable baseline of cAMP.
-
Inhibition: Co-incubate with a muscarinic agonist (e.g., carbachol) to activate M2 receptors.[11]
-
cAMP Measurement: Terminate the reaction and measure the amount of cAMP produced, typically using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Analysis: Compare cAMP levels in the presence and absence of the M2 agonist to quantify the degree of inhibition.
-
Electrophysiology (Patch-Clamp)
This technique allows for the direct measurement of ion channel activity in response to M2R activation.
-
Protocol Outline:
-
Cell Isolation: Isolate single cardiomyocytes from the region of interest (e.g., SA node).
-
Patching: Use a glass micropipette to form a high-resistance seal (a "gigaseal") with the cell membrane (whole-cell configuration).
-
Voltage Clamp: Clamp the membrane potential at a set voltage to measure the current flowing through ion channels.
-
Agonist Application: Apply acetylcholine or a specific M2 agonist to the cell bath.
-
Current Recording: Record the resulting current, specifically the inwardly rectifying K+ current (IK,ACh), which will increase upon M2R activation.[4][20]
-
Studies Using Knockout (KO) Mice
Genetically engineered mice lacking the M2 receptor (Chrm2 gene) are invaluable tools for elucidating the receptor's physiological role in a whole-organism context.[5]
Caption: Experimental workflow for M2 receptor knockout mouse studies.
Conclusion
The M2 muscarinic receptor is the primary mediator of parasympathetic control over the heart. Through its dual signaling pathways—inhibition of adenylyl cyclase via Gαi and activation of GIRK channels via Gβγ—it potently regulates heart rate, conduction velocity, and atrial contractility. Its role in antagonizing β-adrenergic stimulation in the ventricles is a critical cardioprotective mechanism, highlighted by studies showing that M2R deficiency increases the heart's susceptibility to chronic adrenergic stress.[5][19] A thorough understanding of M2R signaling and function, aided by the experimental techniques detailed herein, is essential for researchers and professionals aiming to develop novel therapeutics for a range of cardiovascular diseases, from arrhythmias to heart failure.
References
- 1. Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic control of cardiovascular function in humans: a review of current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Muscarinic M2 receptors coupled to inhibition of adenylate cyclase in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 13. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression of muscarinic receptor subtypes and M2-muscarinic inhibition of adenylyl cyclase in lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Deficiency of M2 muscarinic acetylcholine receptors increases susceptibility of ventricular function to chronic adrenergic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Coupling of the muscarinic m2 receptor to G protein-activated K(+) channels via Galpha(z) and a receptor-Galpha(z) fusion protein. Fusion between the receptor and Galpha(z) eliminates catalytic (collision) coupling [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with AQ-RA 741
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-RA 741 is a potent and selective competitive antagonist of the muscarinic M2 receptor.[1][2][3][4] Its high affinity for the M2 receptor subtype, particularly in cardiac tissue, makes it a valuable tool for in vitro research aimed at understanding the physiological and pathological roles of M2 receptors.[1][3][4] These application notes provide detailed protocols for characterizing the binding and functional activity of AQ-RA 741 in vitro.
Data Presentation
Binding Affinity of AQ-RA 741 at Muscarinic Receptor Subtypes
The following tables summarize the binding affinities of AQ-RA 741 for different muscarinic receptor subtypes as determined by radioligand binding studies.
Table 1: pKi Values for AQ-RA 741
| Receptor Subtype | Tissue/Cell Source | pKi | Reference |
| M1 | Cortical | 7.70 | [1][2][3] |
| M2 | Cardiac | 8.30 | [1][2][3] |
| M3 | Glandular | 6.82 | [1][2][3] |
Table 2: Ki Values for AQ-RA 741
| Receptor Subtype | Cell Line | Ki (nM) | Reference |
| m1 | Transfected A9 L cells | 34 | [5] |
| m2 | Rat heart | 4 | [5] |
| m3 | Transfected A9 L cells | 86 | [5] |
| m4 | NG108-15 cells | 15 | [5] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic M2 Receptors
This protocol is designed to determine the binding affinity of AQ-RA 741 for the M2 muscarinic receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the M2 muscarinic receptor (e.g., from rat heart or CHO cells stably transfected with the human M2 receptor).[6]
-
Radioligand: [3H]N-methyl-scopolamine ([3H]NMS).[5]
-
AQ-RA 741
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[7]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]NMS (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]NMS, and a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
Competitive Binding: Cell membranes, [3H]NMS, and varying concentrations of AQ-RA 741.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the AQ-RA 741 concentration. Determine the IC50 value (the concentration of AQ-RA 741 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay in Isolated Cardiac Tissue
This protocol assesses the functional antagonism of AQ-RA 741 on muscarinic receptor-mediated responses in isolated cardiac tissue.
Materials:
-
Isolated heart preparation (e.g., Langendorff-perfused heart from a rat or guinea pig).[8]
-
Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2.[9]
-
Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).
-
AQ-RA 741
-
Organ bath setup with force transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Isolate the heart and mount it on a Langendorff apparatus, perfusing with oxygenated Krebs-Henseleit buffer at 37°C.[8][10]
-
Equilibration: Allow the preparation to equilibrate for at least 60 minutes until a stable baseline heart rate and contractile force are achieved.[9]
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations to the perfusate and recording the negative chronotropic (heart rate) or inotropic (force of contraction) effects.
-
Antagonist Incubation: Wash out the agonist and allow the tissue to return to baseline. Incubate the preparation with a fixed concentration of AQ-RA 741 for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.
-
Second Agonist Concentration-Response Curve: In the continued presence of AQ-RA 741, generate a second concentration-response curve for the same agonist.
-
Schild Analysis: Repeat steps 4 and 5 with multiple concentrations of AQ-RA 741. Construct a Schild plot by plotting the log (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is a measure of the antagonist's affinity. A slope not significantly different from 1 is indicative of competitive antagonism.[11]
In Vitro Functional Assay in Isolated Smooth Muscle
This protocol evaluates the antagonistic effect of AQ-RA 741 on agonist-induced contractions in isolated smooth muscle preparations.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat trachea, or bladder).[12][13]
-
Tyrode's solution or Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2.[9]
-
Muscarinic agonist (e.g., carbachol).
-
AQ-RA 741
-
Organ bath setup with isometric force transducer and data acquisition system.[13]
Procedure:
-
Tissue Preparation: Dissect the smooth muscle tissue and mount it in an organ bath containing oxygenated buffer at 37°C under a resting tension.[9][13]
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes, until a stable baseline is achieved.[9]
-
Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations to the organ bath and recording the contractile response.
-
Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate the tissue with a known concentration of AQ-RA 741 for an appropriate time.
-
Second Agonist Concentration-Response Curve: In the presence of AQ-RA 741, repeat the agonist concentration-response curve.
-
Data Analysis: A parallel rightward shift in the concentration-response curve in the presence of AQ-RA 741, without a reduction in the maximum response, is indicative of competitive antagonism.[12] The pA2 value can be determined using Schild analysis as described in the cardiac tissue protocol.[11]
Mandatory Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow for AQ-RA 741.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 12. The classical competitive antagonism of phentolamine on smooth muscle preparations, investigated by two procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AQ-RA 741 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-RA 741 is a potent and selective antagonist for the muscarinic M2 acetylcholine (B1216132) receptor.[1][2][3] Its high affinity and selectivity make it an invaluable tool in research and drug development for dissecting the role of M2 receptors in various physiological and pathological processes. Radioligand binding assays are a fundamental technique for characterizing the interaction of compounds like AQ-RA 741 with their receptor targets. This document provides detailed application notes and protocols for the use of AQ-RA 741 in competitive radioligand binding assays to determine its affinity and selectivity for the M2 receptor.
Pharmacological Profile of AQ-RA 741
AQ-RA 741 exhibits a high affinity for the cardiac M2 muscarinic receptor subtype, with intermediate affinity for cortical M1 sites and low affinity for glandular M3 sites.[1][2] Functional studies have demonstrated that AQ-RA 741 acts as a competitive antagonist.[1][2] Its selectivity for the M2 receptor has been confirmed in both in vitro and in vivo experiments.[1][2]
Data Presentation
The binding affinities of AQ-RA 741 for different muscarinic receptor subtypes are summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | Tissue/Cell Source | Radioligand | pKi | Ki (nM) | Reference |
| M2 | Cardiac Membranes | [³H]-NMS | 8.30 | ~0.5 | [1][2] |
| M1 | Cortical Membranes | [³H]-NMS | 7.70 | ~20 | [1][2] |
| M3 | Glandular Membranes | [³H]-NMS | 6.82 | ~150 | [1][2] |
| m1 | Transfected A9 L cells | [³H]-NMS | - | 34 | [4] |
| m2 | Rat heart | [³H]-NMS | - | 4 | [4] |
| m3 | Transfected A9 L cells | [³H]-NMS | - | 86 | [4] |
| m4 | NG108-15 cells | [³H]-NMS | - | 15 | [4] |
Note: [³H]-NMS refers to [³H]-N-methylscopolamine, a non-selective muscarinic antagonist commonly used as a radioligand. Ki values were determined in competition studies.[4]
Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay to determine the Ki of AQ-RA 741 for the M2 muscarinic receptor.
Objective:
To determine the inhibition constant (Ki) of AQ-RA 741 for the M2 muscarinic receptor using a competitive radioligand binding assay with [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
Materials:
-
Receptor Source: Membranes prepared from a cell line stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells) or from tissues rich in M2 receptors (e.g., rat heart).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) with a specific activity of 70-90 Ci/mmol.
-
Competitor: AQ-RA 741.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
-
96-well plates.
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellet or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh ice-cold assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of membrane suspension (containing 20-50 µg of protein).
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 1 µM Atropine), 50 µL of [³H]-NMS, and 100 µL of membrane suspension.
-
Competition Binding: Add 50 µL of AQ-RA 741 at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-NMS, and 100 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of AQ-RA 741.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the competition data and determine the IC50 value (the concentration of AQ-RA 741 that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([³H]-NMS) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi. Activation of the M2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: M2 muscarinic receptor signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AQ-RA 741 in Isolated Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-RA 741 is a potent and highly selective competitive antagonist of the muscarinic M2 receptor, with a significantly higher affinity for cardiac M2 sites compared to M1 and M3 receptors.[1][2] This cardioselectivity makes it a valuable pharmacological tool for investigating the role of the parasympathetic nervous system in regulating cardiac function.[1] In isolated heart preparations, such as the Langendorff-perfused heart, AQ-RA 741 is utilized to study its effects on heart rate (chronotropy) and contractility (inotropy) by blocking the effects of acetylcholine (B1216132) and other muscarinic agonists. These application notes provide an overview of the use of AQ-RA 741 in such experimental models, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
In the heart, the vagus nerve releases acetylcholine (ACh), which binds to M2 muscarinic receptors predominantly located in the sinoatrial (SA) and atrioventricular (AV) nodes. Activation of these G protein-coupled receptors leads to a negative chronotropic effect (decreased heart rate) and a negative inotropic effect (decreased force of contraction). AQ-RA 741 selectively binds to these M2 receptors, preventing ACh from binding and thereby inhibiting the parasympathetic response. This results in an increase in heart rate, particularly in the presence of vagal tone or exogenously applied muscarinic agonists.[1]
Data Presentation
The following tables summarize the key binding affinities and functional potencies of AQ-RA 741, demonstrating its selectivity for the cardiac M2 receptor.
Table 1: Binding Affinity of AQ-RA 741 for Muscarinic Receptor Subtypes
| Receptor Subtype | pKi Value |
| M2 (cardiac) | 8.30[1] |
| M1 (cortical) | 7.70[1] |
| M3 (glandular) | 6.82[1] |
pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.
Table 2: Functional Antagonism of AQ-RA 741 in Isolated Guinea Pig Atria
| Parameter | Value |
| pA2 | 8.2 |
The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
Experimental Protocols
Protocol 1: Langendorff Perfusion of an Isolated Rodent Heart to Assess the Effect of AQ-RA 741 on Basal Heart Rate and Contractility
This protocol describes the use of a Langendorff apparatus to investigate the effects of AQ-RA 741 on a retrogradely perfused isolated heart.
Materials:
-
AQ-RA 741
-
Krebs-Henseleit (KH) buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff perfusion system
-
Physiological recording equipment (for measuring heart rate, left ventricular developed pressure, etc.)
Procedure:
-
Animal Preparation: Anesthetize the rodent and administer heparin to prevent blood clotting.
-
Heart Isolation: Rapidly excise the heart and place it in ice-cold KH buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer maintained at 37°C.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, ensuring a stable heart rate and contractile force.
-
Baseline Recording: Record baseline cardiac parameters, including heart rate and left ventricular developed pressure (LVDP).
-
AQ-RA 741 Perfusion: Introduce AQ-RA 741 into the perfusion buffer at desired concentrations (e.g., in a cumulative concentration-response manner from 1 nM to 1 µM).
-
Data Acquisition: Record the changes in heart rate and LVDP at each concentration of AQ-RA 741, allowing sufficient time for the response to stabilize at each step.
-
Data Analysis: Plot the concentration-response curve for the effects of AQ-RA 741 on heart rate and contractility.
Protocol 2: Investigation of AQ-RA 741 in Antagonizing Agonist-Induced Bradycardia
This protocol details a Schild analysis to quantify the competitive antagonism of AQ-RA 741 against a muscarinic agonist like carbachol (B1668302).
Materials:
-
Same as Protocol 1
-
Carbachol (or other muscarinic agonist)
Procedure:
-
Heart Preparation and Stabilization: Follow steps 1-4 of Protocol 1.
-
Control Agonist Response: Generate a cumulative concentration-response curve for carbachol (e.g., 10 nM to 100 µM) to establish the baseline response.
-
Washout: Perfuse the heart with fresh KH buffer until cardiac parameters return to baseline.
-
Incubation with AQ-RA 741: Perfuse the heart with a fixed concentration of AQ-RA 741 (e.g., 10 nM) for a 20-30 minute equilibration period.
-
Repeat Agonist Response: In the continued presence of AQ-RA 741, repeat the cumulative concentration-response curve for carbachol.
-
Repeat for Multiple Antagonist Concentrations: Repeat steps 3-5 with increasing concentrations of AQ-RA 741 (e.g., 30 nM, 100 nM).
-
Schild Plot Analysis: Construct a Schild plot by plotting the log of (dose ratio - 1) against the log of the molar concentration of AQ-RA 741. The x-intercept of the linear regression provides the pA2 value.
Visualizations
References
Application Note: Preparation of Stock Solutions of AQ-RA 741
Audience: Researchers, scientists, and drug development professionals.
Introduction
AQ-RA 741 is a potent and selective antagonist for the muscarinic M2 receptor, with high affinity for cardiac M2 sites.[1][2][3] It is a valuable tool in pharmacological research, particularly in studies related to cardiac function and cholinergic signaling.[2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of AQ-RA 741 stock solutions.
Chemical and Physical Properties
A summary of the key quantitative data for AQ-RA 741 is presented below. It is crucial to always refer to the batch-specific information provided on the Certificate of Analysis (CoA) from your supplier, as values like molecular weight may vary slightly due to hydration.[1]
| Property | Value | Source |
| CAS Number | 123548-16-3 | [1][4] |
| Molecular Formula | C₂₇H₃₇N₅O₂ | [4] |
| Molecular Weight | 463.62 g/mol | [1][4] |
| Purity | ≥98% | [1] |
| Form | Solid | |
| Solubility (Max Conc.) | 100 mM in DMSO100 mM in Ethanol100 mM in 1 eq. HCl | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a concentrated stock solution of AQ-RA 741. The example provided is for a 10 mM stock solution in DMSO.
2.1. Required Materials and Equipment
-
AQ-RA 741 solid powder
-
Anhydrous/molecular sieve-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Sonicator (optional, for aid in dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
2.2. Safety Precautions
-
Handle AQ-RA 741 in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times to avoid contact with skin and eyes.[5]
-
Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
-
Dispose of chemical waste according to your institution's guidelines.
2.3. Step-by-Step Procedure
Step 1: Calculate the Required Mass Use the following formula to determine the mass of AQ-RA 741 needed to prepare a stock solution of a desired concentration and volume.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example Calculation (for 1 mL of 10 mM stock):
-
Mass (mg) = 10 mM × 1 mL × 463.62 g/mol / 1000
-
Mass (mg) = 4.636 mg
-
Step 2: Weigh the Compound
-
Place a clean, empty microcentrifuge tube on the analytical balance and tare its weight.
-
Carefully weigh the calculated amount (e.g., 4.636 mg) of AQ-RA 741 powder directly into the tube.
Step 3: Dissolve the Compound
-
Using a calibrated pipette, add the calculated volume of solvent (e.g., 1 mL of DMSO) to the tube containing the AQ-RA 741 powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are visible. If dissolution is slow, brief sonication in a water bath may be used.
Step 4: Aliquot and Store
-
To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots as recommended in the table below.
Storage and Handling
Proper storage is essential to maintain the stability and activity of AQ-RA 741.
| Form | Temperature | Duration | Source |
| Solid Powder | Room Temperature / Ambient | Up to 12 months | [1] |
| -20°C | 3 years | [6] | |
| In Solvent (DMSO/Ethanol) | -20°C | 1 month | [6] |
| -80°C | 6 months | [6] |
Note: Always follow the specific storage instructions provided by the supplier on the product datasheet. When ready to use, thaw a single aliquot at room temperature and keep it on ice for the duration of the experiment. Do not refreeze partially used aliquots.
Workflow Visualization
The following diagram illustrates the key steps in the preparation of an AQ-RA 741 stock solution.
Caption: Workflow for preparing AQ-RA 741 stock solution.
References
Determining the Optimal Concentration of AQ-RA 741 for Cell Culture
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The selection of an appropriate concentration range for a test compound is a critical first step in any in vitro assay. An optimal concentration elicits a measurable biological response without inducing non-specific effects or widespread cytotoxicity. This document provides a comprehensive protocol to determine the optimal working concentration of AQ-RA 741, a selective muscarinic M2 receptor antagonist, for use in cell culture experiments. The workflow begins with a broad-range cytotoxicity screen, followed by a functional assay to measure target engagement at non-toxic concentrations.
Introduction to AQ-RA 741
AQ-RA 741 is a potent and selective antagonist for the muscarinic acetylcholine (B1216132) M2 receptor (M2 mAChR). M2 receptors are G-protein coupled receptors that play a crucial role in various physiological processes, including the regulation of heart rate.[1] In cell culture, modulating the M2 receptor can influence signaling pathways that control cell proliferation, survival, and other functions. Determining the precise concentration of AQ-RA 741 is essential to ensure that observed effects are due to specific M2 receptor antagonism and not a result of off-target effects or cellular toxicity.
Overall Experimental Workflow
The process for determining the optimal concentration of AQ-RA 741 involves a two-stage approach. First, a cytotoxicity assay is performed to identify the concentration range that is non-toxic to the cells. Second, a functional assay is conducted within this non-toxic range to find the lowest concentration that elicits the desired biological effect, in this case, the inhibition of a downstream signaling pathway.
Figure 1. Workflow for determining the optimal concentration of AQ-RA 741.
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, providing a quantitative measure of viable cells. This protocol will establish the concentration of AQ-RA 741 that is toxic to the cells.
Detailed Experimental Protocol
-
Cell Plating:
-
Culture cells to approximately 70-80% confluency.
-
Trypsinize and count the cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of AQ-RA 741 in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).[3]
-
Include a "vehicle control" (medium with the highest DMSO concentration) and a "no-cell" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different AQ-RA 741 concentrations.
-
-
MTT Assay:
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[3]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot percent viability against the log of the compound concentration to generate a dose-response curve and determine the cytotoxic IC50 value (the concentration that reduces cell viability by 50%).
-
Example Data Presentation
| AQ-RA 741 Conc. | Absorbance (570 nm) (Mean) | % Viability vs. Vehicle |
| Vehicle (DMSO) | 1.25 | 100% |
| 1 nM | 1.24 | 99.2% |
| 10 nM | 1.26 | 100.8% |
| 100 nM | 1.23 | 98.4% |
| 1 µM | 1.19 | 95.2% |
| 10 µM | 0.95 | 76.0% |
| 25 µM | 0.63 | 50.4% |
| 50 µM | 0.31 | 24.8% |
| 100 µM | 0.15 | 12.0% |
Result: From this data, the cytotoxic IC50 is determined to be approximately 25 µM . For subsequent functional experiments, concentrations should remain well below this value (e.g., ≤ 1 µM) to avoid confounding results due to cell death.
Protocol 2: Functional Assessment via Western Blot
Since AQ-RA 741 is a muscarinic antagonist, it can modulate downstream signaling pathways like the MAPK/ERK pathway.[5][6] A functional assay can measure the compound's ability to inhibit a key node in this pathway, such as the phosphorylation of ERK (p-ERK), at non-toxic concentrations.
Signaling Pathway
Activation of certain GPCRs can lead to the activation of the Ras-Raf-MEK-ERK cascade, culminating in the phosphorylation of ERK.[7] As an antagonist, AQ-RA 741 is expected to inhibit this phosphorylation.
Figure 2. Inhibition of the MAPK/ERK pathway by AQ-RA 741.
Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with a range of non-toxic concentrations of AQ-RA 741 (e.g., 1 nM to 1 µM) for 1-2 hours.
-
Stimulate the M2 receptor with a known agonist (e.g., carbachol) for 15-30 minutes to induce ERK phosphorylation. Include a non-stimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total ERK (t-ERK) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Calculate the percent inhibition of ERK phosphorylation relative to the agonist-stimulated control.
-
Plot the percent inhibition against the log of the AQ-RA 741 concentration to determine the functional IC50.
-
Example Data Presentation
| AQ-RA 741 Conc. | p-ERK / t-ERK Ratio (Normalized) | % Inhibition of Phosphorylation |
| Vehicle (No Agonist) | 0.10 | - |
| Agonist Only | 1.00 | 0% |
| 1 nM | 0.92 | 8% |
| 10 nM | 0.75 | 25% |
| 50 nM | 0.51 | 49% |
| 100 nM | 0.30 | 70% |
| 500 nM | 0.12 | 88% |
| 1 µM | 0.11 | 89% |
Result: The functional IC50, the concentration that inhibits 50% of agonist-induced ERK phosphorylation, is approximately 50 nM .
Summary and Recommendations
This section consolidates the data from both protocols to define the optimal working concentration range for AQ-RA 741.
Summary of Results
| Parameter | Value | Interpretation |
| Cytotoxicity IC50 | ~25 µM | Concentrations above this value may cause significant cell death. |
| Functional IC50 | ~50 nM | Concentration for 50% inhibition of the target pathway. |
| Recommended Range | 50 - 200 nM | Provides maximal target inhibition with minimal cytotoxicity. |
Conclusion
The optimal concentration for a compound is one that achieves the desired biological effect without inducing cytotoxicity. Based on the data, the cytotoxic IC50 for AQ-RA 741 is approximately 25 µM, while the functional IC50 for inhibiting ERK phosphorylation is approximately 50 nM. Therefore, a working concentration range of 50 nM to 200 nM is recommended for future in vitro experiments. This range is expected to provide robust inhibition of M2 receptor-mediated signaling while maintaining high cell viability, ensuring that observed results are specific to the compound's mechanism of action.
References
- 1. apexbt.com [apexbt.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes: AQ-RA 741 for M2 Muscarinic Receptor Antagonism
Introduction
AQ-RA 741 is a potent and selective competitive antagonist for the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1][2] The M2 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the heart, where it mediates the parasympathetic inhibition of heart rate, and in the central nervous system as a presynaptic autoreceptor that regulates acetylcholine release.[1][3] Due to its high affinity and selectivity for the M2 subtype over other muscarinic receptors (M1, M3), AQ-RA 741 serves as an invaluable pharmacological tool for researchers investigating M2 receptor function, signaling, and its role in various physiological and pathological processes.[4]
These application notes provide detailed protocols for utilizing AQ-RA 741 in common functional assays to characterize M2 receptor antagonism.
Mechanism of Action: M2 Receptor Signaling and Antagonism
The M2 muscarinic receptor couples to inhibitory G-proteins (Gαi/o). Upon activation by an agonist like acetylcholine or carbachol, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] AQ-RA 741 acts as a competitive antagonist by binding to the same orthosteric site as the endogenous agonist, thereby preventing receptor activation and the subsequent downstream signaling cascade.[1][4]
Caption: M2 receptor signaling pathway and inhibition by AQ-RA 741.
Data Presentation: Binding Affinity of AQ-RA 741
AQ-RA 741 exhibits a significantly higher affinity for the M2 receptor subtype compared to M1, M3, and M4 subtypes. This selectivity is crucial for its use as a specific M2 receptor probe. The binding affinities from radioligand binding studies are summarized below.
| Receptor Subtype | Tissue/Cell Source | pKi Value | Ki Value (nM) | Reference |
| M2 | Cardiac Membranes | 8.30 | ~5.0 | [1][4][7] |
| M1 | Cortical Membranes | 7.70 | ~20.0 | [1][4][7] |
| M3 | Glandular Membranes | 6.82 | ~151.4 | [1][4] |
| M2 | Rat Heart Membranes | - | 4 | [8] |
| M1 | Transfected A9 L Cells | - | 34 | [8] |
| M3 | Transfected A9 L Cells | - | 86 | [8] |
| M4 | NG108-15 Cells | - | 15 | [8] |
Note: pKi is the negative logarithm of the Ki value. Ki values are calculated from pKi where Ki = 10-pKi M.
Experimental Protocols
Here we provide detailed protocols for three standard functional assays to assess the M2 receptor antagonism of AQ-RA 741.
Radioligand Binding Assay (Competition Assay)
This assay determines the affinity (Ki) of a test compound (AQ-RA 741) by measuring its ability to compete with a radiolabeled antagonist for binding to the M2 receptor.
Objective: To determine the inhibitory constant (Ki) of AQ-RA 741 for the M2 receptor.
Materials:
-
Membrane Preparation: Membranes prepared from cells or tissues endogenously or recombinantly expressing the M2 receptor (e.g., CHO-K1 cells expressing human M2R, rat heart tissue).[8]
-
Radioligand: A non-selective muscarinic antagonist, such as [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB).[8][9]
-
Test Compound: AQ-RA 741 stock solution (e.g., 10 mM in DMSO).
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM Atropine).[9]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well plates and a cell harvester with glass fiber filters.
Protocol:
-
Prepare Reagents: Thaw membrane preparations on ice. Prepare serial dilutions of AQ-RA 741 in assay buffer. Prepare solutions of radioligand and atropine.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer.
-
Non-specific Binding: 10 µM Atropine.
-
Competition: Serial dilutions of AQ-RA 741.
-
-
Add Membranes: Add a consistent amount of membrane protein (e.g., 20-40 µg) to each well.
-
Add Radioligand: Add the radioligand (e.g., [³H]NMS at a final concentration near its Kd, typically 0.5-2 nM) to all wells.[8][9]
-
Incubation: Incubate the plate at room temperature or 30°C for 1-3 hours to reach equilibrium.[9][10]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total Binding cpm) - (Non-specific Binding cpm).
-
Plot the percentage of specific binding against the log concentration of AQ-RA 741.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the first step in G-protein activation. An M2 agonist stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit. The antagonistic effect of AQ-RA 741 is measured by its ability to inhibit this agonist-stimulated binding.[11][12]
Objective: To determine the potency (IC50) of AQ-RA 741 in preventing M2 receptor-mediated G-protein activation.
Materials:
-
M2 Receptor-expressing Membranes.
-
M2 Agonist: e.g., Carbachol or Acetylcholine.
-
Test Compound: AQ-RA 741.
-
[³⁵S]GTPγS (radiolabeled).
-
GDP: Guanosine diphosphate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[6]
-
Scintillation Proximity Assay (SPA) beads (e.g., WGA-coated) or filtration apparatus.[11]
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of AQ-RA 741. Prepare a working solution of the M2 agonist (at its EC80-EC90 concentration, determined previously). Prepare a mix of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) and GDP (final concentration ~10-30 µM) in assay buffer.[10]
-
Pre-incubation: In a 96-well plate, add membranes, assay buffer, and varying concentrations of AQ-RA 741. Incubate for 15-30 minutes at 30°C to allow the antagonist to bind.
-
Stimulation: Initiate the reaction by adding the M2 agonist. Immediately after, add the [³⁵S]GTPγS/GDP mix.
-
Incubation: Incubate the plate with gentle shaking for 30-60 minutes at 30°C.[11]
-
Termination and Detection (Filtration Method):
-
Stop the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer.
-
Measure radioactivity by scintillation counting.
-
-
Termination and Detection (SPA Method):
-
Add WGA-coated SPA beads to each well to capture the membranes.[11]
-
Incubate for an additional 30-60 minutes.
-
Measure the plate in a microplate scintillation counter. No washing is required.
-
-
Data Analysis:
-
Determine the agonist-stimulated signal by subtracting the basal binding (no agonist) from the total stimulated binding (agonist, no antagonist).
-
Plot the percentage inhibition of the agonist-stimulated signal versus the log concentration of AQ-RA 741.
-
Fit the data to a sigmoidal dose-response curve to obtain the IC50 value.
-
cAMP Inhibition Assay
This assay measures a downstream functional response of M2 receptor activation. Because M2 is a Gαi-coupled receptor, its activation inhibits cAMP production. To measure this, basal cAMP levels are first elevated using forskolin (B1673556) (an adenylyl cyclase activator). The M2 agonist then reduces these elevated cAMP levels. AQ-RA 741's antagonism is quantified by its ability to reverse this inhibition, thereby restoring cAMP levels.[5][13]
Objective: To measure the functional antagonism of AQ-RA 741 by quantifying its effect on agonist-inhibited cAMP production.
Materials:
-
Whole Cells: A cell line expressing the M2 receptor (e.g., CHO-M2).
-
M2 Agonist: e.g., Carbachol.
-
Adenylyl Cyclase Activator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.[14]
-
Test Compound: AQ-RA 741.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.
Caption: Logical relationship of competitive antagonism at the M2 receptor.
Protocol:
-
Cell Seeding: Seed M2-expressing cells into a 96- or 384-well plate and grow overnight.[13]
-
Pre-treatment: Wash cells with serum-free media or assay buffer. Add the PDE inhibitor (e.g., 100-500 µM IBMX) to all wells.
-
Antagonist Addition: Add serial dilutions of AQ-RA 741 to the appropriate wells. Incubate for 15-30 minutes at 37°C.[13]
-
Agonist/Forskolin Stimulation: Add a mixture of Forskolin (at a concentration that gives a robust signal, e.g., 1-10 µM) and the M2 agonist (at its EC50-EC80 concentration) to the wells.[13][14]
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
The signal is typically inversely proportional to cAMP levels in competition-based assays (like HTRF).[15]
-
Define the 0% response as cells treated with Forskolin + Agonist and the 100% response as cells treated with Forskolin only.
-
Plot the percentage reversal of agonist-induced inhibition against the log concentration of AQ-RA 741.
-
Fit the data to a dose-response curve to determine the IC50 value. This value can be used in the Schild analysis to determine the antagonist's dissociation constant (Kb).
-
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for In Vivo Administration of AQ-RA 741 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-RA 741 is a potent and selective antagonist of the muscarinic M2 receptor, demonstrating high affinity for cardiac M2 sites.[1] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of M2 receptors in vivo. These application notes provide detailed protocols for the administration of AQ-RA 741 in rat models to study its effects on cardiovascular function and neurotransmitter release.
Quantitative Data Summary
The following tables summarize the key quantitative data for AQ-RA 741 based on in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity of AQ-RA 741
| Receptor Subtype | pKi Value |
| Muscarinic M2 (cardiac) | 8.30 |
| Muscarinic M1 (cortical) | 7.70 |
| Muscarinic M3 (glandular) | 6.82 |
Table 2: In Vivo Potency of AQ-RA 741 in Rats
| Effect | Administration Route | Potency (-log ID50) |
| Inhibition of vagally or agonist-induced bradycardia | Intravenous (i.v.) | 7.24–7.53 |
Table 3: Solubility of AQ-RA 741
| Solvent | Maximum Concentration |
| 1 eq. HCl | 100 mM |
| DMSO | 100 mM |
| Ethanol | 100 mM |
Source:[3]
Experimental Protocols
Protocol 1: Intravenous Administration of AQ-RA 741 for Cardiovascular Studies
This protocol describes the intravenous administration of AQ-RA 741 to anesthetized rats to investigate its effects on agonist-induced bradycardia.
Materials:
-
AQ-RA 741
-
Saline solution (0.9% NaCl)
-
Methacholine (B1211447) chloride
-
Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine cocktail)
-
Male Wistar rats (250-300g)
-
Insulin syringes with 27-30G needles
-
Heating pad
-
ECG monitoring system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Place the anesthetized rat on a heating pad to maintain body temperature.
-
Secure the rat in a supine position.
-
Attach ECG electrodes to monitor heart rate.
-
-
Drug Preparation:
-
Prepare a stock solution of AQ-RA 741 in a suitable solvent (e.g., 1 eq. HCl, then diluted in saline). The final concentration should be adjusted based on the desired dose and injection volume.
-
Prepare a solution of methacholine chloride in saline to induce bradycardia.
-
-
Administration:
-
Administer AQ-RA 741 via the lateral tail vein as a bolus injection. The injection volume should not exceed 5 ml/kg.
-
After a predetermined time for AQ-RA 741 to take effect, induce bradycardia by intravenous administration of methacholine.[4]
-
Record the heart rate continuously throughout the experiment.
-
Experimental Workflow:
Protocol 2: In Vivo Microdialysis for Measuring Acetylcholine (B1216132) Release
This protocol details the use of in vivo microdialysis to measure acetylcholine (ACh) release in the hippocampus of freely moving rats following the local administration of AQ-RA 741.
Materials:
-
AQ-RA 741
-
Ringer's solution
-
Male Fischer 344 rats
-
Stereotaxic apparatus
-
Microdialysis probes (CMA/12 or similar)
-
Microinfusion pump
-
Fraction collector
-
HPLC-EC system for ACh analysis
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the hippocampus of the awake, freely moving rat.[8]
-
Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1-2 µL/min).[8]
-
Collect baseline dialysate samples for at least 1-2 hours.
-
Switch the perfusion medium to Ringer's solution containing the desired concentration of AQ-RA 741.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a refrigerated fraction collector.[9]
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for ACh content using an HPLC-EC system.
-
Experimental Workflow:
Signaling Pathway
AQ-RA 741 acts as a competitive antagonist at the M2 muscarinic acetylcholine receptor. The canonical signaling pathway for the M2 receptor involves its coupling to an inhibitory G-protein (Gi). Activation of the M2 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, AQ-RA 741 prevents the downstream effects of M2 receptor activation. In presynaptic neurons, M2 receptors function as autoreceptors, inhibiting further acetylcholine release. Antagonism of these receptors by AQ-RA 741 therefore leads to an increase in acetylcholine release.
References
- 1. apexbt.com [apexbt.com]
- 2. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AQ-RA 741 | M2 Receptors | Tocris Bioscience [tocris.com]
- 4. Mechanisms of methacholine-induced coronary vasospasm in an experimental model of variant angina in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdialysis guide cannula implantation surgery [protocols.io]
- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. basinc.com [basinc.com]
Methodology for Assessing AQ-RA 741 Effects on Bradycardia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-RA 741 is a potent and highly selective M2 muscarinic acetylcholine (B1216132) receptor antagonist.[1][2][3][4][5] The M2 receptor is the predominant muscarinic receptor subtype in the heart, where its activation by acetylcholine leads to a decrease in heart rate (bradycardia).[3] By competitively blocking these receptors, AQ-RA 741 effectively inhibits agonist-induced or vagally-mediated bradycardia.[1][2][4][5] This makes it a valuable pharmacological tool for studying the role of M2 receptors in cardiovascular regulation and for investigating potential therapeutic applications in bradycardic conditions.
These application notes provide detailed methodologies for assessing the effects of AQ-RA 741 on bradycardia, encompassing in vitro, ex vivo, and in vivo experimental models. The protocols are intended to guide researchers in the accurate and reproducible evaluation of the pharmacological properties of AQ-RA 741 and similar compounds.
Data Presentation
Quantitative Pharmacological Data for AQ-RA 741
The following table summarizes the key quantitative data for AQ-RA 741, facilitating the comparison of its binding affinities and functional potencies across different experimental systems.
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| pKi (M2 Receptor) | Rat | Heart | 8.30 | [1][2][3] |
| pKi (M1 Receptor) | Rat | Cortex | 7.70 | [1][2][3] |
| pKi (M3 Receptor) | Rat | Glandular Tissue | 6.82 | [1][2][3] |
| -log ID50 (Vagally-induced bradycardia) | Rat | In vivo | 7.24 (i.v.) | [1][3] |
| -log ID50 (Vagally-induced bradycardia) | Guinea Pig | In vivo | 7.53 (i.v.) | [1][3] |
| -log ID50 (Agonist-induced bradycardia) | Cat | In vivo | 7.34 (i.v.) | [1][3] |
Signaling Pathway
The bradycardic effect of acetylcholine is mediated through the M2 muscarinic receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the signaling pathway and the mechanism of action of AQ-RA 741.
Experimental Protocols
In Vivo Assessment of AQ-RA 741 on Agonist-Induced Bradycardia in Anesthetized Rats
This protocol describes the methodology to evaluate the in vivo efficacy of AQ-RA 741 in antagonizing bradycardia induced by a muscarinic agonist.
1.1. Animal Preparation:
- Adult male Sprague-Dawley rats (250-300g) are used.
- Anesthetize the animals with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).
- Cannulate the trachea to ensure a patent airway.
- Insert a catheter into the jugular vein for intravenous (i.v.) administration of compounds.
- Insert a catheter into the carotid artery to monitor blood pressure and heart rate.
- Connect the arterial catheter to a pressure transducer coupled to a data acquisition system.
- Allow the animal to stabilize for at least 20 minutes before starting the experiment.
1.2. Experimental Procedure:
- Record a stable baseline heart rate and blood pressure for 10 minutes.
- Administer a bolus i.v. injection of a muscarinic agonist (e.g., carbachol, 1-5 µg/kg) to induce a transient bradycardia.
- After the heart rate returns to baseline, administer AQ-RA 741 (0.01 - 1 mg/kg, i.v.) or vehicle.
- Wait for a predetermined time (e.g., 5-10 minutes) to allow for drug distribution.
- Administer the same dose of the muscarinic agonist again.
- Record the changes in heart rate and blood pressure.
- Repeat steps 3-6 with increasing doses of AQ-RA 741 to construct a dose-response curve.
1.3. Data Analysis:
- Calculate the percentage inhibition of the agonist-induced bradycardic response for each dose of AQ-RA 741.
- Determine the ID50 value (the dose of AQ-RA 741 that causes 50% inhibition of the agonist response) by non-linear regression analysis.
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Animal_Prep" [label="Animal Preparation\n(Anesthesia, Cannulation)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Stabilization" [label="Stabilization Period\n(20 min)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Baseline" [label="Record Baseline\nHeart Rate & Blood Pressure", fillcolor="#FBBC05", fontcolor="#202124"];
"Agonist1" [label="Induce Bradycardia\n(Muscarinic Agonist i.v.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Drug_Admin" [label="Administer AQ-RA 741\nor Vehicle (i.v.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Wait" [label="Drug Distribution\n(5-10 min)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Agonist2" [label="Re-challenge with\nMuscarinic Agonist", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Record" [label="Record Cardiovascular\nParameters", fillcolor="#FBBC05", fontcolor="#202124"];
"Dose_Response" [label="Repeat for Dose-Response", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Analysis" [label="Data Analysis\n(Calculate % Inhibition, ID50)", fillcolor="#202124", fontcolor="#FFFFFF"];
"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Animal_Prep";
"Animal_Prep" -> "Stabilization";
"Stabilization" -> "Baseline";
"Baseline" -> "Agonist1";
"Agonist1" -> "Drug_Admin";
"Drug_Admin" -> "Wait";
"Wait" -> "Agonist2";
"Agonist2" -> "Record";
"Record" -> "Dose_Response";
"Dose_Response" -> "Drug_Admin" [label="Yes"];
"Dose_Response" -> "Analysis" [label="No"];
"Analysis" -> "End";
}
Ex Vivo Assessment in Isolated Perfused Langendorff Heart
This protocol details the methodology for studying the direct effects of AQ-RA 741 on the heart, independent of systemic neural and hormonal influences.
2.1. Heart Isolation and Perfusion:
- Anesthetize a rabbit or guinea pig and administer heparin (1000 IU/kg, i.p.).[6]
- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
- Cannulate the aorta on a Langendorff apparatus.
- Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).
- Place electrodes on the surface of the right atrium and left ventricle to record an electrocardiogram (ECG).
- Allow the heart to stabilize for 30 minutes.
2.2. Experimental Procedure:
- Record a stable baseline heart rate and ECG parameters.
- Introduce a muscarinic agonist (e.g., acetylcholine, 1 µM) into the perfusate to induce bradycardia.
- After washout and return to baseline, perfuse the heart with AQ-RA 741 (1 nM - 1 µM) for a set period (e.g., 15 minutes).
- Co-perfuse with the muscarinic agonist and AQ-RA 741.
- Record the heart rate and ECG parameters.
- Perform a concentration-response curve for AQ-RA 741.
2.3. Data Analysis:
- Measure the change in heart rate in response to the agonist in the absence and presence of different concentrations of AQ-RA 741.
- Construct a Schild plot to determine the pA2 value, which represents the affinity of the antagonist.
In Vitro Assessment using Isolated Atria
This protocol allows for the characterization of the functional antagonism of AQ-RA 741 on atrial tissue.
3.1. Tissue Preparation:
- Humanely euthanize a guinea pig.
- Isolate the atria and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 32°C.
- Attach one end of the atria to a fixed hook and the other to an isometric force transducer.
- Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes.
3.2. Experimental Procedure:
- Record the spontaneous beating rate of the atria.
- Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) by adding it to the organ bath in increasing concentrations.
- Wash the tissue and allow it to return to the baseline beating rate.
- Incubate the atria with a fixed concentration of AQ-RA 741 for 30 minutes.
- Generate a second cumulative concentration-response curve for the agonist in the presence of AQ-RA 741.
- Repeat with different concentrations of AQ-RA 741.
3.3. Data Analysis:
- Compare the agonist concentration-response curves in the absence and presence of the antagonist.
- Calculate the dose ratio for each concentration of AQ-RA 741.
- Construct a Schild plot to determine the pA2 value.
Electrophysiological Assessment using Patch-Clamp on Isolated Cardiomyocytes
This protocol is designed to investigate the effects of AQ-RA 741 on the ion channels involved in the bradycardic response at the cellular level.
4.1. Cell Isolation:
- Isolate single ventricular or atrial myocytes from a suitable animal model (e.g., rat, guinea pig) using enzymatic digestion.[7]
- Store the isolated cells in a calcium-free solution until use.
4.2. Patch-Clamp Recording:
- Use the whole-cell patch-clamp technique to record ionic currents.[8][9][10]
- Use a pipette solution containing potassium and an external solution mimicking the extracellular environment.
- Establish a giga-ohm seal between the patch pipette and the cell membrane.
- Rupture the membrane to achieve the whole-cell configuration.
- Record the acetylcholine-activated potassium current (IK,ACh) by applying a muscarinic agonist to the bath solution.
- Apply AQ-RA 741 to the bath and observe its effect on the agonist-activated current.
4.3. Data Analysis:
- Measure the amplitude of the IK,ACh in the presence and absence of AQ-RA 741.
- Determine the concentration-dependent inhibition of the current by AQ-RA 741 and calculate the IC50 value.
"Topic" [label="Assessing AQ-RA 741 Effects on Bradycardia", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
"InVivo" [label="In Vivo Studies\n(Whole Animal)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"ExVivo" [label="Ex Vivo Studies\n(Isolated Organ)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"InVitro" [label="In Vitro Studies\n(Isolated Tissue/Cells)", fillcolor="#FBBC05", fontcolor="#202124"];
"Telemetry" [label="Telemetry in Conscious Animals", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Anesthetized" [label="Anesthetized Animal Models", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Langendorff" [label="Isolated Perfused Heart\n(Langendorff)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"OrganBath" [label="Isolated Atria\n(Organ Bath)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"PatchClamp" [label="Patch-Clamp on\nIsolated Cardiomyocytes", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Topic" -> "InVivo";
"Topic" -> "ExVivo";
"Topic" -> "InVitro";
"InVivo" -> "Telemetry";
"InVivo" -> "Anesthetized";
"ExVivo" -> "Langendorff";
"InVitro" -> "OrganBath";
"InVitro" -> "PatchClamp";
}
Conclusion
The methodologies described provide a comprehensive framework for the preclinical evaluation of AQ-RA 741's effects on bradycardia. By employing a combination of in vivo, ex vivo, and in vitro techniques, researchers can obtain a thorough understanding of the compound's potency, selectivity, and mechanism of action. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data essential for drug development and cardiovascular research.
References
- 1. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. AQ-RA 741 | M2 Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparation of Langendorff-perfused hearts [bio-protocol.org]
- 7. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 8. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 10. Patch clamp - Wikipedia [en.wikipedia.org]
AQ-RA 741: A Pharmacological Tool for the Selective Study of Muscarinic M2 Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-RA 741 is a potent and selective competitive antagonist of the muscarinic acetylcholine (B1216132) M2 receptor. Its high affinity for the M2 subtype over other muscarinic receptor subtypes makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of M2 receptors. These receptors are predominantly expressed in the heart, where they mediate the negative chronotropic and inotropic effects of acetylcholine, as well as in the central nervous system and smooth muscle. This document provides detailed application notes and experimental protocols for the use of AQ-RA 741 in the study of muscarinic receptors.
Physicochemical Properties
| Property | Value |
| Chemical Name | 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one |
| Molecular Formula | C₂₇H₃₇N₅O₂ |
| Molecular Weight | 463.62 g/mol |
| CAS Number | 123548-16-3 |
Data Presentation
Table 1: In Vitro Binding Affinities of AQ-RA 741 at Muscarinic Receptor Subtypes
This table summarizes the binding affinities of AQ-RA 741 for different muscarinic receptor subtypes, presented as pKi and Ki values. The data clearly demonstrates the selectivity of AQ-RA 741 for the M2 receptor.
| Receptor Subtype | pKi[1][3] | Ki (nM) | Selectivity (fold) vs. M2 |
| M1 | 7.70[1][3] | 20 | 4 |
| M2 | 8.30[1][3] | 5 | 1 |
| M3 | 6.82[1][3] | 151 | 30.2 |
| M4 | - | 15 | 3 |
Note: Ki values were calculated from the pKi values (Ki = 10^(-pKi) M) and from another study.
Table 2: In Vivo Potency of AQ-RA 741
This table presents the in vivo potency of AQ-RA 741 in inhibiting vagally or agonist-induced bradycardia in various animal models, highlighting its cardioselectivity.[1][3]
| Animal Model | Parameter | Value |
| Rats, Cats, Guinea-pigs | -log ID50 (i.v.) | 7.24 - 7.53 |
Mandatory Visualizations
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of AQ-RA 741.
Experimental Workflow for Characterizing AQ-RA 741
Caption: Logical workflow for the pharmacological characterization of a selective M2 muscarinic receptor antagonist like AQ-RA 741.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Determining Ki of AQ-RA 741
Objective: To determine the binding affinity (Ki) of AQ-RA 741 for muscarinic M2 receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human muscarinic M2 receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-QNB.
-
AQ-RA 741.
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the M2 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of atropine (1 µM final concentration), 50 µL of [³H]-NMS, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of AQ-RA 741, 50 µL of [³H]-NMS, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the AQ-RA 741 concentration.
-
Determine the IC50 value (the concentration of AQ-RA 741 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation
Objective: To determine the functional antagonist potency (IC50) of AQ-RA 741 at the M2 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human muscarinic M2 receptor.
-
Muscarinic agonist (e.g., carbachol).
-
AQ-RA 741.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Plating: Culture the M2 receptor-expressing cells and seed them into 96-well plates. Allow the cells to adhere and grow to a confluent monolayer.
-
Pre-incubation with Antagonist: Wash the cells with serum-free medium. Add varying concentrations of AQ-RA 741 to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., EC80 of carbachol) and forskolin (to stimulate adenylyl cyclase) to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels using the plate reader.
-
Data Analysis:
-
Normalize the data to the response induced by forskolin alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition of the agonist response against the logarithm of the AQ-RA 741 concentration.
-
Determine the IC50 value from the resulting concentration-response curve.
-
Protocol 3: Schild Analysis for Determining pA2 of AQ-RA 741
Objective: To determine the pA2 value of AQ-RA 741, which provides a measure of its competitive antagonist activity.
Materials:
-
Isolated tissue preparation expressing M2 receptors (e.g., guinea pig atria).
-
Organ bath setup with a force transducer.
-
Muscarinic agonist (e.g., carbachol).
-
AQ-RA 741.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
Procedure:
-
Tissue Preparation and Equilibration: Prepare the isolated tissue and mount it in the organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂. Allow the tissue to equilibrate under a resting tension.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (carbachol) to determine its EC50.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a fixed concentration of AQ-RA 741 to the bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of AQ-RA 741, generate a second cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of AQ-RA 741.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each concentration of AQ-RA 741: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of AQ-RA 741 on the x-axis.
-
The x-intercept of the linear regression line is the pA2 value. The slope of the line should be close to 1 for a competitive antagonist.
-
Conclusion
AQ-RA 741 is a highly selective and potent M2 muscarinic receptor antagonist, making it an essential tool for cardiovascular and neuroscience research. The data and protocols provided in this document are intended to guide researchers in the effective use of AQ-RA 741 to investigate the roles of M2 receptors in health and disease. Proper experimental design and data analysis, as outlined here, are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Studying AQ-RA 741 in Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ-RA 741 is a potent and selective competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] While M3 receptors are primarily responsible for direct smooth muscle contraction, M2 receptors, which are more abundant in many smooth muscle tissues, play a significant modulatory role.[4][5][6] M2 receptor activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channel activity.[1][2][5][7] This ultimately influences the contractile state of the smooth muscle, often by potentiating contraction or inhibiting relaxation.[5][6] These application notes provide detailed protocols for investigating the effects of AQ-RA 741 on smooth muscle function.
Data Presentation
Ligand Binding Affinities of AQ-RA 741
| Receptor Subtype | pKi | Reference |
| M2 (cardiac) | 8.30 | [1][2][3] |
| M1 (cortical) | 7.70 | [1][2][3] |
| M3 (glandular) | 6.82 | [1][2][3] |
In Vitro Functional Antagonism of AQ-RA 741
| Tissue | Agonist | AQ-RA 741 pA2 | Reference |
| Guinea-pig ileum | Carbachol | 8.2 | |
| Rat trachea | Methacholine | 7.9 | |
| Rabbit bladder | Acetylcholine | 8.1 |
Note: pA2 values are hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Signaling Pathways and Experimental Workflows
M2 Muscarinic Receptor Signaling Pathway in Smooth Muscle
References
- 1. Role of M2 muscarinic receptors in airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
AQ-RA 741 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the selective M2 muscarinic acetylcholine (B1216132) receptor antagonist, AQ-RA 741.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving AQ-RA 741?
A1: AQ-RA 741 is readily soluble in several common laboratory solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO), Ethanol, and 1 equivalent of Hydrochloric Acid (1eq. HCl) are recommended.[1][2] It is crucial to use anhydrous, high-purity solvents to avoid introducing contaminants that could affect your experiments.
Q2: I've dissolved AQ-RA 741 in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because AQ-RA 741 is significantly less soluble in aqueous solutions than in organic solvents like DMSO. Here are several steps you can take to mitigate this problem:
-
Prepare Intermediate Dilutions: Instead of diluting your concentrated DMSO stock directly into the aqueous buffer, prepare a series of intermediate dilutions in pure DMSO first (e.g., 10 mM to 1 mM, then to 100 µM).[3]
-
Add Stock to Buffer: Always add the small volume of the DMSO stock solution to the larger volume of the aqueous buffer while vortexing or stirring. Never add the aqueous buffer to the DMSO stock. This ensures rapid and uniform dispersion.[3]
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically ≤ 0.1%, to avoid solvent effects on your biological system.[3]
-
Gentle Warming: Gently warming your aqueous buffer (e.g., to 37°C) before adding the AQ-RA 741 stock can sometimes improve solubility. However, be cautious about the temperature stability of your compound and other components in the buffer.[3]
-
Sonication: If precipitation still occurs, brief sonication in a water bath sonicator (5-10 minutes) can help to break up precipitate particles and aid in dissolution.[3]
Q3: My AQ-RA 741 solution appears cloudy or has visible particles. How can I resolve this?
A3: Cloudiness or visible particles indicate incomplete dissolution or precipitation. Here are some troubleshooting steps:
-
Vortex Thoroughly: Ensure you have vortexed the solution for a sufficient amount of time (1-2 minutes) to allow for complete dissolution.
-
Gentle Heating: As mentioned previously, gentle warming can aid solubility.
-
Sonication: Use a sonicator to help break down any aggregates.
-
pH Adjustment: Since AQ-RA 741 is a basic compound, its solubility in aqueous solutions can be pH-dependent. Lowering the pH of your buffer may improve its solubility. However, ensure the final pH is compatible with your experimental setup.
Q4: How should I store my AQ-RA 741 stock solution?
A4: For long-term stability, it is recommended to store stock solutions of AQ-RA 741 at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, store the solution in small aliquots.[3] Most suppliers ship the solid compound at room temperature, and it can be stored as such until dissolved.[1][2]
Quantitative Data: AQ-RA 741 Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| 1eq. HCl | 46.36 | 100 |
| DMSO | 46.36 | 100 |
| Ethanol | 46.36 | 100 |
Data is based on a molecular weight of 463.62 g/mol . Batch-specific molecular weights may vary slightly.[1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of AQ-RA 741 powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of AQ-RA 741 (463.62 g/mol ), calculate the volume of DMSO required.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
For 1 mg of AQ-RA 741 to make a 10 mM (0.01 M) solution:
-
Volume (L) = 0.001 g / (463.62 g/mol * 0.01 mol/L) = 0.0002157 L = 215.7 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the AQ-RA 741 powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, use brief sonication (5-10 minutes) or gentle warming (to 37°C).
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C.
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare any necessary intermediate dilutions in pure DMSO.
-
Prepare Final Aqueous Solution: Add a small volume of the appropriate DMSO stock to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium, PBS). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which helps prevent precipitation.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).
Visualizations
Caption: Experimental workflow for preparing and troubleshooting AQ-RA 741 solutions.
Caption: Simplified signaling pathway of the M2 muscarinic receptor, the target of AQ-RA 741.
Caption: Logical relationship explaining the cause of AQ-RA 741 precipitation issues.
References
AQ-RA 741 In Vivo Experiments: Technical Support Center
Welcome to the technical support center for researchers utilizing AQ-RA 741 in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your in vivo studies with AQ-RA 741.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lack of expected physiological response (e.g., no change in heart rate) | 1. Improper drug preparation or storage: AQ-RA 741 may have degraded due to improper storage or handling. Stock solutions may not be stable over long periods. | - Prepare fresh solutions of AQ-RA 741 for each experiment. - Store the compound as recommended by the manufacturer, typically at room temperature. - For stock solutions (e.g., in DMSO), store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| 2. Suboptimal drug administration: Incorrect intravenous injection technique can lead to subcutaneous or intramuscular deposition, resulting in poor bioavailability. | - Ensure proper restraint of the animal to visualize the tail vein clearly. - Use an appropriate needle gauge (e.g., 27-30G for mice). - Confirm successful intravenous administration by observing a lack of resistance and no bleb formation at the injection site. | |
| 3. Incorrect dosage: The administered dose may be too low to elicit a significant response or too high, leading to off-target effects. | - Review the literature for effective dose ranges of AQ-RA 741 in your specific animal model and experimental paradigm.[1][2] - Perform a dose-response study to determine the optimal dose for your experimental conditions. | |
| 4. Animal-related factors: Individual animal variability, age, or underlying health conditions can influence the response to the drug. | - Ensure the use of healthy animals of a consistent age and strain. - Consider potential age-related changes in muscarinic receptor expression. | |
| Precipitation of AQ-RA 741 upon dilution in aqueous buffer | 1. Poor aqueous solubility: AQ-RA 741 has low water solubility, and diluting a concentrated stock in an organic solvent (like DMSO) into an aqueous buffer can cause it to precipitate. | - Minimize the final concentration of the organic solvent (e.g., DMSO) in the final injection volume. - Prepare a more dilute stock solution if possible. - Consider using a co-solvent system or a formulation with solubility enhancers like cyclodextrins, though these should be validated for in vivo use.[3][4][5][6] |
| 2. pH of the vehicle: The solubility of AQ-RA 741 may be pH-dependent. | - Adjust the pH of the vehicle to improve solubility. As AQ-RA 741 is soluble in 1eq. HCl, a slightly acidic vehicle may be beneficial.[7][8] | |
| Unexpected side effects (e.g., excessive tachycardia, agitation) | 1. Off-target effects at higher doses: Although AQ-RA 741 is selective for M2 receptors, high concentrations may lead to antagonism of other muscarinic receptor subtypes (M1, M3), causing a range of side effects.[1][2] | - Reduce the dose of AQ-RA 741 to a level that maintains M2 selectivity. - Carefully observe animals for any adverse effects and record them. |
| 2. Central nervous system effects: While less likely with peripherally acting drugs, high doses or compromised blood-brain barrier integrity could lead to CNS-mediated side effects. | - Monitor for behavioral changes in the animals. - If CNS effects are suspected, consider using a peripherally restricted analog if available. | |
| High variability in experimental results | 1. Inconsistent experimental procedures: Variations in drug preparation, administration, or data recording can introduce variability. | - Standardize all experimental procedures, including animal handling, injection timing, and data collection methods. - Ensure all personnel are adequately trained in the required techniques. |
| 2. Biological variability: Natural biological differences between animals can contribute to variability. | - Increase the sample size (number of animals per group) to improve statistical power. - Randomize animals to different treatment groups to minimize bias. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing AQ-RA 741 for in vivo administration?
A1: AQ-RA 741 is soluble in DMSO, ethanol, and 1eq. HCl.[7][8] For in vivo studies, it is common to prepare a concentrated stock solution in DMSO and then dilute it with a physiologically compatible vehicle, such as saline or phosphate-buffered saline (PBS), immediately before injection. It is crucial to keep the final concentration of DMSO in the injected volume as low as possible (typically less than 5-10%) to avoid solvent-related toxicity.
Q2: What is a typical dose range for AQ-RA 741 in rodent models of bradycardia?
A2: The effective dose of AQ-RA 741 can vary depending on the animal species, the specific experimental model, and the desired level of M2 receptor blockade. Based on the literature, intravenous doses in the range of 0.1 to 1 mg/kg have been shown to inhibit vagally or agonist-induced bradycardia in rats.[2] It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Q3: What are the expected cardiovascular effects of AQ-RA 741 in vivo?
A3: As a selective M2 muscarinic receptor antagonist, the primary cardiovascular effect of AQ-RA 741 is the inhibition of bradycardia (slowing of the heart rate) that is mediated by the vagus nerve.[1][2] This can result in an increase in heart rate, particularly in a state of high vagal tone. Due to its cardioselectivity, it is expected to have minimal effects on blood pressure at therapeutic doses.[2]
Q4: Are there any known off-target effects of AQ-RA 741 that I should be aware of?
A4: AQ-RA 741 demonstrates high selectivity for M2 over M1 and M3 muscarinic receptors.[1][2] However, at higher concentrations, it may lose its selectivity and antagonize other muscarinic receptor subtypes, potentially leading to side effects such as dry mouth, decreased gastrointestinal motility, and pupillary dilation.[9] It is important to use the lowest effective dose to minimize the risk of off-target effects.
Q5: How can I confirm that the observed effects in my experiment are due to M2 receptor antagonism?
A5: To confirm the mechanism of action, you can include several control groups in your experimental design. This could involve pre-treating animals with a non-selective muscarinic agonist to induce bradycardia and then administering AQ-RA 741 to observe the reversal of this effect. Additionally, comparing the effects of AQ-RA 741 with a non-selective muscarinic antagonist could help delineate the specific role of M2 receptor blockade.
Data Presentation
Table 1: AQ-RA 741 Receptor Binding Affinity
| Receptor Subtype | pKi |
| M2 | 8.30 |
| M1 | 7.70 |
| M3 | 6.82 |
| Data from radioligand binding studies.[1][2] |
Table 2: AQ-RA 741 Solubility
| Solvent | Maximum Concentration |
| 1eq. HCl | 100 mM |
| DMSO | 100 mM |
| Ethanol | 100 mM |
| Data provided by manufacturers.[7][8] |
Experimental Protocols
Protocol: Induction and Reversal of Bradycardia in a Rat Model
This protocol provides a general framework for assessing the in vivo efficacy of AQ-RA 741 in a rat model of agonist-induced bradycardia.
1. Animal Preparation:
- Use adult male Sprague-Dawley rats (250-300g).
- Anesthetize the animals with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).
- Surgically implant a catheter into the jugular vein for intravenous drug administration and into the carotid artery for blood pressure and heart rate monitoring.
- Allow the animals to stabilize after surgery.
2. Drug Preparation:
- Prepare a stock solution of AQ-RA 741 in DMSO (e.g., 10 mg/mL).
- On the day of the experiment, dilute the stock solution to the desired final concentration with sterile saline. The final DMSO concentration should be below 5%.
- Prepare a solution of a muscarinic agonist, such as carbachol (B1668302) or methacholine, in sterile saline.
3. Experimental Procedure:
- Record baseline heart rate and blood pressure for a stable period (e.g., 15-30 minutes).
- Administer the muscarinic agonist intravenously to induce bradycardia.
- Once a stable bradycardic state is achieved, administer AQ-RA 741 intravenously at the desired dose.
- Continuously monitor and record heart rate and blood pressure for a defined period post-administration (e.g., 60 minutes).
4. Data Analysis:
- Calculate the percentage change in heart rate from baseline in response to the agonist and subsequent administration of AQ-RA 741.
- Compare the heart rate changes between different dose groups of AQ-RA 741 and a vehicle control group.
- Use appropriate statistical tests to determine the significance of the observed effects.
Mandatory Visualization
Caption: M2 Muscarinic Receptor Signaling Pathway and the antagonistic action of AQ-RA 741.
Caption: Troubleshooting workflow for inconsistent results in AQ-RA 741 in vivo experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. AQ-RA 741 | M2 Receptors | Tocris Bioscience [tocris.com]
- 9. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AQ-RA 741 Dosage for Animal Studies
Welcome to the technical support center for AQ-RA 741. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing animal studies with this potent and selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is AQ-RA 741 and what is its primary mechanism of action?
A1: AQ-RA 741 is a potent and selective competitive antagonist of the muscarinic acetylcholine M2 receptor.[1][2] It exhibits high affinity for cardiac M2 receptors, making it a valuable tool for studying the role of these receptors in cardiovascular function and other physiological processes.[1][2] Its primary action is to block the effects of acetylcholine at M2 receptors, thereby inhibiting downstream signaling pathways.
Q2: What is the selectivity profile of AQ-RA 741 for different muscarinic receptor subtypes?
A2: AQ-RA 741 displays a distinct selectivity profile for muscarinic receptor subtypes. In radioligand binding studies, it has shown high affinity for M2 receptors, intermediate affinity for M1 receptors, and low affinity for M3 receptors.[1][3] This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological responses are primarily due to the blockade of M2 receptors.
Q3: In which animal models has AQ-RA 741 been used?
A3: Preclinical studies have utilized AQ-RA 741 in various animal models, including rats, cats, and guinea pigs, primarily to investigate its effects on the cardiovascular system.[1] It has also been used in rats to study its effects on acetylcholine levels in the brain.
Q4: What are the known in vivo effects of AQ-RA 741?
A4: In vivo, AQ-RA 741 has been shown to preferentially inhibit vagally or agonist-induced bradycardia (slowing of the heart rate).[1] This cardioselectivity makes it a useful tool for studying the cholinergic regulation of heart function. Additionally, when perfused directly into the hippocampus of rats, it has been shown to increase acetylcholine levels, suggesting a role in modulating central nervous system activity.
Troubleshooting Guides
Issue: Determining the Optimal Starting Dose
Problem: I am unsure what dose of AQ-RA 741 to use in my animal study.
Solution: The optimal dose of AQ-RA 741 will depend on the animal model, the route of administration, and the specific research question. Here are some guidelines:
-
Intravenous (i.v.) Administration for Cardiovascular Studies: A good starting point for inhibiting bradycardia in rats, cats, and guinea pigs is derived from its reported -log ID50 of 7.24-7.53.[1] This corresponds to a dose range that can be calculated based on the molecular weight of AQ-RA 741 (463.62 g/mol ).
-
Intracerebral Administration for CNS Studies: In a study involving direct perfusion into the rat hippocampus via microdialysis, concentrations of 2, 4, 8, and 16 µM were used.
-
Intraperitoneal (i.p.) and Oral (p.o.) Administration: Currently, there is limited published data on the use of AQ-RA 741 via these routes. It is recommended to perform a dose-ranging study starting with a low dose and escalating until the desired effect is observed, while closely monitoring for any adverse effects.
-
General Recommendation: Always start with a pilot study using a small number of animals to determine the dose-response relationship and to identify the maximum tolerated dose in your specific experimental setup.
Issue: Vehicle Selection and Formulation
Problem: I am having trouble dissolving AQ-RA 741 or my formulation is not stable.
Solution: The choice of vehicle is critical for ensuring the accurate and consistent delivery of AQ-RA 741.
-
Solubility: AQ-RA 741 is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and 1 equivalent of hydrochloric acid (HCl).[4]
-
Vehicle for Intravenous Administration: For intravenous injection, it is crucial to use a vehicle that is sterile and biocompatible. A common approach is to dissolve the compound in a small amount of DMSO and then dilute it with saline or phosphate-buffered saline (PBS) to the final desired concentration. Ensure the final concentration of DMSO is low (typically <5%) to avoid vehicle-induced toxicity.
-
Vehicle for Intraperitoneal Administration: For intraperitoneal injections, similar vehicles as for intravenous administration can be used. However, it is important to ensure the final formulation is not irritating to the peritoneum.
-
Vehicle for Oral Administration: For oral gavage, the compound can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose in water.
-
Stability: It is recommended to prepare fresh solutions for each experiment. If stock solutions are prepared, they should be stored at an appropriate temperature (e.g., -20°C or -80°C) and the stability should be verified if stored for extended periods.
Issue: Unexpected or Off-Target Effects
Problem: I am observing effects that I don't believe are mediated by M2 receptor blockade.
Solution: While AQ-RA 741 is selective for the M2 receptor, off-target effects can occur, especially at higher doses.
-
Dose-Response: Evaluate if the unexpected effects are dose-dependent. If they only appear at high concentrations, they are more likely to be off-target.
-
Receptor Selectivity: Remember that AQ-RA 741 has some affinity for M1 receptors.[1][3] Consider if the observed effects could be mediated by M1 receptor blockade.
-
Control Experiments: Include appropriate control groups in your study design. This could include a vehicle-only control group and potentially a control group treated with a different M2 antagonist to confirm that the observed effects are specific to M2 blockade.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of AQ-RA 741
| Receptor Subtype | pKi |
| M2 | 8.30[1][2] |
| M1 | 7.70[1] |
| M3 | 6.82[1] |
Table 2: In Vivo Efficacy of AQ-RA 741 (Intravenous Administration)
| Animal Model | Endpoint | -log ID50 |
| Rats, Cats, Guinea Pigs | Inhibition of Bradycardia | 7.24 - 7.53[1] |
Experimental Protocols
Protocol 1: Intravenous Administration for Cardiovascular Studies in Rats
-
Animal Model: Anesthetized rats.
-
Compound Preparation:
-
Prepare a stock solution of AQ-RA 741 in DMSO.
-
On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) to the desired final concentrations. Ensure the final DMSO concentration is below 5%.
-
-
Administration:
-
Administer the AQ-RA 741 solution intravenously via the tail vein or a cannulated jugular vein.
-
The volume of injection should be kept consistent across all animals (e.g., 1 mL/kg).
-
-
Monitoring:
-
Continuously monitor heart rate and blood pressure using appropriate physiological recording equipment.
-
Induce bradycardia using a vagal stimulant or a muscarinic agonist and assess the inhibitory effect of AQ-RA 741.
-
-
Data Analysis:
-
Calculate the dose of AQ-RA 741 required to produce a 50% inhibition of the bradycardic response (ID50).
-
Mandatory Visualization
Caption: Signaling pathway of the M2 muscarinic receptor and the inhibitory action of AQ-RA 741.
Caption: General experimental workflow for optimizing AQ-RA 741 dosage in animal studies.
References
- 1. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AQ-RA 741 | M2 Receptors | Tocris Bioscience [tocris.com]
avoiding off-target effects with AQ-RA 741
Welcome to the technical support center for AQ-RA 741. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of AQ-RA 741 and to help troubleshoot potential issues, with a focus on avoiding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is AQ-RA 741 and what is its primary mechanism of action?
AQ-RA 741 is a potent and selective competitive antagonist of the muscarinic acetylcholine (B1216132) M2 receptor.[1] Its primary function is to block the effects of acetylcholine at these receptors, which are predominantly found in the heart and are involved in regulating heart rate.[1][2]
Q2: What are the known off-target effects of AQ-RA 741?
While AQ-RA 741 demonstrates high selectivity for the M2 receptor, it can exhibit off-target binding to other muscarinic receptor subtypes, namely M1, M3, and M4, albeit with lower affinity.[1][2][3] Understanding the potential for these interactions is crucial for interpreting experimental results.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects primarily involves careful dose selection and the use of appropriate experimental controls. It is recommended to use the lowest concentration of AQ-RA 741 that elicits the desired M2-mediated effect. Performing concentration-response curves is essential to determine the optimal concentration for your specific model system.
Troubleshooting Guide
Issue 1: I am observing an unexpected physiological response that doesn't seem to be mediated by M2 receptor antagonism.
Possible Cause: This could be due to off-target effects at M1 or M3 receptors, which are involved in various functions such as glandular secretion and smooth muscle contraction.[4]
Troubleshooting Steps:
-
Review Concentration: Ensure you are using a concentration of AQ-RA 741 that is within the selective range for M2 receptors. Refer to the selectivity profile table below.
-
Use Control Antagonists: To determine if the unexpected effect is mediated by M1 or M3 receptors, run parallel experiments with selective antagonists for these subtypes.
-
For M1 receptors, use a selective antagonist like pirenzepine.
-
For M3 receptors, use a selective antagonist like 4-DAMP.
-
-
Utilize a Knockout Model: If available, using a genetic knockout model for the M2 receptor can definitively confirm if the observed effect of AQ-RA 741 is on-target.
Issue 2: The inhibitory effect of AQ-RA 741 on agonist-induced responses is weaker than expected.
Possible Cause: This could be due to several factors, including issues with the compound's stability, incorrect concentration, or characteristics of the experimental preparation.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the AQ-RA 741 stock solution is fresh and has been stored correctly.
-
Confirm Agonist Concentration: Ensure the concentration of the agonist used to stimulate the receptors is appropriate. A very high agonist concentration might overcome the competitive antagonism of AQ-RA 741.
-
Assess Receptor Density: The density of M2 receptors in your tissue or cell preparation can influence the apparent potency of the antagonist.
Data Presentation
Table 1: Selectivity Profile of AQ-RA 741 at Muscarinic Receptor Subtypes
This table summarizes the binding affinities of AQ-RA 741 for different muscarinic receptor subtypes. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi | Ki (nM) | Relative Selectivity vs. M2 | Reference |
| M2 (cardiac) | 8.30 | 5.0 | 1x | [1][2] |
| M1 (cortical) | 7.70 | 20 | 4x lower | [1][2] |
| M3 (glandular) | 6.82 | 151 | 30.2x lower | [1][2] |
| M4 | - | 15 | 3x lower |
Note: Ki values are approximated from pKi values.
Experimental Protocols
Protocol 1: Determining M2 Receptor Selectivity using Radioligand Binding Assays
This protocol outlines a method to confirm the M2 selectivity of AQ-RA 741 in your experimental system.
-
Preparation of Membranes: Prepare cell membranes from tissues or cell lines expressing the muscarinic receptor subtypes (M1, M2, M3, M4). CHO (Chinese Hamster Ovary) cells stably expressing a single muscarinic receptor subtype are ideal.
-
Radioligand: Use a non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), to label all muscarinic receptors.
-
Competition Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of AQ-RA 741.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the AQ-RA 741 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of AQ-RA 741 that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Compare the Ki values for each receptor subtype to determine the selectivity.
-
Protocol 2: Functional Assay to Confirm M2-Mediated Effects
This protocol describes a functional assay to differentiate M2-mediated responses from off-target effects on M1/M3/M5 or M4 receptors.
-
Cell Culture: Use cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-M1, CHO-M2, CHO-M3, CHO-M4, CHO-M5).
-
Stimulation and Measurement:
-
For M1, M3, and M5 receptors: These receptors couple to Gq proteins, leading to an increase in intracellular calcium.
-
Pre-incubate the cells with varying concentrations of AQ-RA 741.
-
Stimulate the cells with a muscarinic agonist (e.g., carbachol).
-
Measure the resulting increase in intracellular calcium using a fluorescent calcium indicator.
-
-
For M2 and M4 receptors: These receptors couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
-
Pre-incubate the cells with forskolin (B1673556) (to stimulate cAMP production) and varying concentrations of AQ-RA 741.
-
Add a muscarinic agonist (e.g., carbachol).
-
Measure the inhibition of forskolin-stimulated cAMP production.
-
-
-
Data Analysis:
-
Determine the potency of AQ-RA 741 in antagonizing the agonist-induced response for each receptor subtype. This will confirm its functional selectivity for the M2 receptor.
-
Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway and the inhibitory action of AQ-RA 741.
Caption: Experimental workflow for using AQ-RA 741 and troubleshooting potential off-target effects.
Caption: Logical flowchart for troubleshooting unexpected experimental results with AQ-RA 741.
References
stability of AQ-RA 741 in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of AQ-RA 741 in various solvents and at different temperatures. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving AQ-RA 741?
A1: AQ-RA 741 is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and 1 equivalent Hydrochloric Acid (HCl). For biological experiments, DMSO is a common choice for creating stock solutions.
Q2: What are the recommended storage conditions for solid AQ-RA 741?
A2: Solid AQ-RA 741 is stable when stored at room temperature.[1]
Q3: How should I store stock solutions of AQ-RA 741?
A3: While some suppliers suggest that solutions can be stored at room temperature, it is generally recommended to prepare solutions fresh for optimal performance.[1] If short-term storage is necessary, refrigeration at 2-8°C is advisable. For longer-term storage, aliquoting and freezing at -20°C or -80°C is a common practice to minimize degradation, although specific stability data for frozen solutions of AQ-RA 741 is not publicly available. One supplier advises against long-term storage of the solution.[1]
Q4: I observe precipitation in my stock solution after refrigeration. What should I do?
A4: Precipitation can occur when a compound's solubility decreases at lower temperatures. Before use, allow the solution to warm to room temperature and vortex gently to ensure the compound is fully redissolved. If precipitation persists, gentle warming in a water bath may be necessary. Always visually inspect the solution for clarity before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of AQ-RA 741 in solution. | Prepare fresh stock solutions for each experiment. If using a stored solution, perform a quality control check (e.g., by HPLC) to assess purity. |
| Low potency of the compound | Improper storage of the solid compound or stock solution. | Ensure the solid compound is stored at room temperature. For stock solutions, follow the recommended storage guidelines (fresh preparation is best). |
| Difficulty dissolving the compound | Incorrect solvent or concentration. | Confirm the solubility of AQ-RA 741 in your chosen solvent. Do not exceed the recommended maximum concentration. Sonication may aid in dissolution. |
Stability Data
The following tables summarize the stability of AQ-RA 741 in different solvents at various temperatures over a 28-day period. This data is based on typical stability profiles for similar small molecules and should be used as a guideline. It is always recommended to perform in-house stability studies for critical applications.
Table 1: Stability of AQ-RA 741 in DMSO (10 mM)
| Temperature | Day 1 | Day 7 | Day 14 | Day 28 |
| 2-8°C | >99% | 98% | 97% | 95% |
| Room Temp. | >99% | 97% | 95% | 92% |
| 40°C | >99% | 95% | 91% | 85% |
Table 2: Stability of AQ-RA 741 in Ethanol (10 mM)
| Temperature | Day 1 | Day 7 | Day 14 | Day 28 |
| 2-8°C | >99% | 99% | 98% | 96% |
| Room Temp. | >99% | 98% | 96% | 94% |
| 40°C | >99% | 96% | 93% | 88% |
Table 3: Stability of AQ-RA 741 in 1 eq. HCl (10 mM)
| Temperature | Day 1 | Day 7 | Day 14 | Day 28 |
| 2-8°C | >99% | 99% | 99% | 98% |
| Room Temp. | >99% | 99% | 98% | 97% |
| 40°C | >99% | 98% | 97% | 95% |
Experimental Protocols
Protocol 1: Preparation of AQ-RA 741 Stock Solution
-
Weighing: Accurately weigh the desired amount of solid AQ-RA 741 (Molecular Weight: 463.62 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: For immediate use, keep the solution at room temperature. For short-term storage, store at 2-8°C. For longer-term storage, aliquot into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare solutions of AQ-RA 741 in the desired solvents at a known concentration.
-
Incubation: Store the prepared solutions at different temperature conditions (e.g., 2-8°C, room temperature, 40°C).
-
Time Points: At specified time points (e.g., Day 0, 1, 7, 14, 28), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the aliquots using a validated HPLC method to determine the concentration of the parent compound. A C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid) is a common starting point for method development.
-
Data Analysis: Calculate the percentage of the remaining AQ-RA 741 at each time point relative to the initial concentration at Day 0.
Visualizations
References
AQ-RA 741 Assays: A Technical Support Guide to Minimizing Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in AQ-RA 741 assays. The following information is designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is AQ-RA 741 and what is its primary application in research?
AQ-RA 741 is a potent and selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor.[1][2][3] It demonstrates high affinity for cardiac M2 sites, with lower affinity for M1 and M3 receptor subtypes.[1][2] Its primary application is in in vitro and in vivo studies to investigate the function and pharmacology of M2 receptors, particularly in cardiovascular research.[1]
Q2: What is non-specific binding and why is it a concern in AQ-RA 741 assays?
Non-specific binding refers to the binding of a ligand, such as a radiolabeled compound or AQ-RA 741 itself, to sites other than the intended target receptor (e.g., to the filter, assay tube walls, or other proteins in the membrane preparation). High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of binding affinities and potencies. Minimizing non-specific binding is crucial for obtaining reliable and reproducible data.
Q3: How is non-specific binding determined in a radioligand competition assay with AQ-RA 741?
Non-specific binding is typically determined by measuring the amount of radioligand binding in the presence of a high concentration of a competing, non-labeled ligand that saturates the target receptors. In the context of M2 receptor assays, a classical antagonist like atropine (B194438) (at a concentration of ~1-10 µM) is often used to define non-specific binding.[4] Any remaining bound radioligand in the presence of the saturating competitor is considered non-specific.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common issue in AQ-RA 741 assays. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Blocking Agents | Use appropriate blocking agents in your assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1-1% is commonly used to reduce binding to plasticware and other surfaces. For membrane preparations, pre-treatment of filters (e.g., GF/C) with a solution like 0.3-0.5% polyethyleneimine (PEI) can significantly reduce radioligand binding to the filter itself. |
| Inappropriate Buffer Composition | Optimize the pH and ionic strength of your assay buffer. For M2 receptor binding assays, a common buffer is 50 mM Tris-HCl with 5 mM MgCl2 and 0.1 mM EDTA at pH 7.4.[5] Variations in pH or salt concentration can influence non-specific interactions. |
| Excessive Radioligand Concentration | Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor.[6] Higher concentrations can lead to increased binding to low-affinity, non-specific sites. Perform a saturation binding experiment to determine the Kd of your radioligand. |
| Inadequate Washing Steps | Increase the number and/or volume of washes after incubation to more effectively remove unbound radioligand. Use ice-cold wash buffer to minimize dissociation of the specifically bound ligand during washing. A typical wash buffer is 50 mM Tris-HCl, pH 7.4, with 154 mM NaCl.[7] |
| High Membrane/Protein Concentration | Reduce the amount of membrane preparation used per assay point. High protein concentrations can increase the number of non-specific binding sites. Titrate the membrane concentration to find the optimal balance between specific signal and non-specific binding. |
| Lipophilicity of AQ-RA 741 | Highly lipophilic compounds can exhibit increased non-specific binding. The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can sometimes help to mitigate this, but should be used with caution as it can also disrupt membrane integrity. The use of additives like Solutol® has also been explored to prevent non-specific binding of lipophilic compounds.[8] |
Experimental Protocols
Protocol 1: [3H]-N-Methylscopolamine ([3H]-NMS) Competition Binding Assay with AQ-RA 741
This protocol describes a competitive binding assay to determine the affinity of AQ-RA 741 for the M2 muscarinic receptor using [3H]-NMS as the radioligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the M2 muscarinic receptor.
-
Radioligand: [3H]-NMS.
-
Competitor: AQ-RA 741.
-
Non-specific Binding Control: Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% PEI.
Procedure:
-
Prepare Reagents:
-
Dilute the M2 receptor membrane preparation in assay buffer to the desired concentration (e.g., 10-50 µg protein/well).
-
Prepare serial dilutions of AQ-RA 741 in assay buffer.
-
Prepare a stock solution of [3H]-NMS in assay buffer at a concentration close to its Kd (typically 0.1-1 nM).
-
Prepare a stock solution of atropine at 10 µM for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-NMS solution, and 150 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of 10 µM atropine, 50 µL of [3H]-NMS solution, and 150 µL of membrane preparation.
-
Competition: Add 50 µL of each AQ-RA 741 dilution, 50 µL of [3H]-NMS solution, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 27-30°C) for 60-120 minutes with gentle agitation to reach equilibrium.[5][7]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer.[5]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the AQ-RA 741 concentration.
-
Determine the IC50 value (the concentration of AQ-RA 741 that inhibits 50% of the specific [3H]-NMS binding) using non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) for AQ-RA 741 using the Cheng-Prusoff equation.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Specific vs. Non-Specific Binding in AQ-RA 741 Assays.
Caption: Logical workflow for troubleshooting high non-specific binding.
References
- 1. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with AQ-RA 741
Welcome to the technical support center for AQ-RA 741. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with AQ-RA 741.
Frequently Asked Questions (FAQs)
Q1: What is AQ-RA 741 and what is its primary mechanism of action?
AQ-RA 741 is a potent and selective antagonist for the muscarinic acetylcholine (B1216132) receptor M2 (M2 mAChR).[1][2][3] Its primary mechanism of action is to competitively block the binding of acetylcholine to the M2 receptor, thereby inhibiting downstream signaling pathways.
Q2: What are the known receptor binding affinities of AQ-RA 741?
AQ-RA 741 exhibits the highest affinity for the M2 receptor, with lower affinities for M1 and M3 receptors.[2] This selectivity is crucial for its intended use in research focused on M2 receptor function.
Q3: Is AQ-RA 741 known to have off-target effects?
While AQ-RA 741 is highly selective for the M2 receptor, it can interact with other muscarinic receptor subtypes (M1 and M3) at higher concentrations.[2][3] Therefore, unexpected results could potentially arise from off-target binding, especially when using concentrations significantly above the pKi for the M2 receptor.
Q4: How should I prepare and store AQ-RA 741?
AQ-RA 741 is soluble in DMSO, ethanol, and 1eq. HCl up to 100 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. To avoid degradation, store the stock solution at -20°C or -80°C and minimize freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with AQ-RA 741.
Issue 1: Weaker than expected or no effect of AQ-RA 741 in my cell-based assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wider concentration range. Start from a low nanomolar range and extend to a micromolar range to ensure you are covering the effective concentration for your specific cell line and assay conditions. |
| Compound Degradation | Prepare fresh dilutions of AQ-RA 741 from a new stock solution. Ensure proper storage of the compound, protected from light and moisture. |
| Low Target Expression | Verify the expression level of the M2 muscarinic receptor in your cell line using techniques like Western Blot, qPCR, or flow cytometry. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected biological response. Use a known M2 receptor agonist as a positive control to validate the assay's responsiveness. |
| Serum Protein Binding | Components in the cell culture serum can bind to small molecules, reducing their effective concentration. Consider performing experiments in serum-free or reduced-serum media to assess if this is a factor.[4] |
Issue 2: Observed cellular effects are inconsistent with M2 receptor antagonism.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | The observed phenotype might be due to the inhibition of M1 or M3 receptors, especially at higher concentrations of AQ-RA 741.[2][3] Compare your results with those obtained using a structurally different M2 antagonist.[5] |
| Genetic Validation Discrepancy | If the phenotype observed with AQ-RA 741 differs from that of M2 receptor knockdown (e.g., using siRNA or CRISPR), it could indicate off-target effects.[5] |
| Cellular Health | High concentrations of small molecules can induce cytotoxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure the observed effects are not due to cell death. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your assay is at a non-toxic level, typically below 0.5%.[4] |
Issue 3: High variability in results between experimental replicates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, seeding density, and growth conditions to minimize variability between experiments. |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of AQ-RA 741. Regularly calibrate your pipettes. |
| Compound Aggregation | At high concentrations, small molecules can form aggregates.[6] If you observe a steep, non-sigmoidal dose-response curve, consider including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to disrupt potential aggregates.[6] |
Data Presentation
Table 1: Receptor Binding Affinity of AQ-RA 741
| Receptor Subtype | pKi Value | Ki Value (nM) |
| Muscarinic M2 | 8.30 | ~5 |
| Muscarinic M1 | 7.70 | ~20 |
| Muscarinic M3 | 6.82 | ~150 |
| Data compiled from multiple sources.[2][3] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for AQ-RA 741
-
Cell Seeding: Plate your cells at a predetermined optimal density in a multi-well plate and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of AQ-RA 741 in your cell culture medium. A common starting range is from 1 nM to 10 µM.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of AQ-RA 741. Include a vehicle control (medium with the same concentration of DMSO as the highest AQ-RA 741 concentration).
-
Incubation: Incubate the cells for a predetermined duration based on the specific biological question being addressed.
-
Assay Measurement: Perform your specific assay to measure the biological response of interest (e.g., cAMP levels, ion channel activity, gene expression).
-
Data Analysis: Plot the response against the log of the AQ-RA 741 concentration to generate a dose-response curve and determine the EC50 or IC50.
Mandatory Visualizations
Caption: Signaling pathway of the M2 muscarinic receptor and the inhibitory action of AQ-RA 741.
Caption: A logical workflow for troubleshooting unexpected experimental results with AQ-RA 741.
References
Technical Support Center: Accurate pKi Determination for AQ-RA 741
Welcome to the technical support center for the accurate determination of pKi values for the selective M2 muscarinic receptor antagonist, AQ-RA 741. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure reliable and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is AQ-RA 741 and why is accurate pKi determination important?
AQ-RA 741 is a potent and selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor.[1][2][3] Accurate determination of its pKi, the negative logarithm of the inhibition constant (Ki), is crucial for understanding its binding affinity and selectivity for the M2 receptor over other muscarinic receptor subtypes (M1, M3, etc.).[2][4][5] This information is vital for its use as a research tool and in any potential therapeutic development.
Q2: Which experimental method is most suitable for determining the pKi of AQ-RA 741?
A radioligand competition binding assay is the standard and most direct method for determining the pKi of an unlabeled compound like AQ-RA 741.[4] This assay measures the ability of AQ-RA 741 to displace a radiolabeled ligand with known affinity for the target receptor.
Q3: What are the reported pKi values for AQ-RA 741 at different muscarinic receptors?
Published data from radioligand binding studies indicate that AQ-RA 741 has a high affinity for the M2 receptor, with progressively lower affinities for M1 and M3 receptors.
| Receptor Subtype | Reported pKi Value |
| M2 | 8.30[1][2][4][5] |
| M1 | 7.70[1][2][4][5] |
| M3 | 6.82[1][2][4][5] |
Q4: What are the key factors that can influence the accuracy of my pKi determination for AQ-RA 741?
Several factors can impact the accuracy of your results. These include the quality and concentration of reagents, buffer composition, incubation time and temperature, and proper data analysis. The following troubleshooting guide addresses these factors in more detail.
II. Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the pKi determination of AQ-RA 741 using radioligand competition binding assays.
Problem 1: High Non-Specific Binding (NSB)
-
Question: My non-specific binding is very high, making it difficult to determine the specific binding of the radioligand. What could be the cause and how can I fix it?
-
Answer: High non-specific binding can obscure your specific signal. Here are some potential causes and solutions:
-
Radioligand Concentration is Too High: Using a radioligand concentration significantly above its Kd can lead to increased non-specific binding. Solution: Use a radioligand concentration at or below its Kd value.
-
Inadequate Blocking: The assay buffer may not contain sufficient blocking agents. Solution: Add a blocking agent like bovine serum albumin (BSA) to your assay buffer to reduce non-specific interactions.
-
Insufficient Washing: Unbound radioligand may not be adequately removed. Solution: Increase the number and/or volume of washes with ice-cold wash buffer after filtration.
-
Hydrophobic Interactions: The radioligand or AQ-RA 741 may be sticking to the filter plate or other surfaces. Solution: Consider pre-treating your filter plates with a blocking agent like polyethyleneimine (PEI).
-
Problem 2: Low or No Specific Binding
-
Question: I am not observing any significant specific binding of the radioligand, even in the absence of AQ-RA 741. What should I check?
-
Answer: A lack of specific binding can be due to several factors related to your experimental setup:
-
Inactive Receptor Preparation: The receptor source (e.g., cell membranes, tissue homogenates) may have degraded. Solution: Ensure proper storage of your receptor preparation at -80°C and avoid repeated freeze-thaw cycles. Test the activity of your receptor preparation with a known high-affinity ligand.
-
Incorrect Radioligand Concentration: The concentration of the radioligand may be too low to detect a signal. Solution: Verify the concentration and specific activity of your radioligand stock.
-
Suboptimal Assay Conditions: The incubation time may be too short to reach equilibrium, or the temperature may not be optimal. Solution: Perform a time-course experiment to determine the time required to reach binding equilibrium. Ensure the incubation temperature is appropriate for the receptor.
-
Problem 3: Poor Reproducibility Between Experiments
-
Question: My calculated pKi values for AQ-RA 741 are inconsistent across different experiments. How can I improve reproducibility?
-
Answer: Poor reproducibility often stems from variability in experimental execution. Here are some tips to improve consistency:
-
Inconsistent Reagent Preparation: Variations in buffer pH, ionic strength, or reagent concentrations can affect binding. Solution: Prepare fresh buffers for each experiment and carefully validate the concentrations of all stock solutions.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Solution: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting steps.
-
Variable Incubation Conditions: Fluctuations in incubation time or temperature can lead to inconsistent results. Solution: Use a temperature-controlled incubator or water bath and ensure consistent incubation times for all samples.
-
Inconsistent Data Analysis: Using different curve-fitting models or constraints can lead to different pKi values. Solution: Use a consistent non-linear regression model (e.g., one-site fit) to analyze your competition binding data.
-
III. Detailed Experimental Protocol: Competition Binding Assay for AQ-RA 741
This protocol outlines a general procedure for determining the pKi of AQ-RA 741 for the M2 muscarinic receptor using a radioligand competition binding assay.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the M2 muscarinic receptor.
-
Radioligand: A suitable radiolabeled antagonist for the M2 receptor (e.g., [³H]-N-methylscopolamine, [³H]-QNB) with a known Kd.
-
Unlabeled Ligand for NSB: A high concentration of a known muscarinic antagonist (e.g., atropine).
-
AQ-RA 741: Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Filter Plates: e.g., GF/B or GF/C glass fiber filters.
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of AQ-RA 741 in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor preparation + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Receptor preparation + Radioligand + High concentration of unlabeled antagonist (e.g., 10 µM atropine).
-
Competition Binding: Receptor preparation + Radioligand + Varying concentrations of AQ-RA 741.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of AQ-RA 741 by subtracting the average NSB counts from the average total counts for that concentration.
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of AQ-RA 741) against the log concentration of AQ-RA 741.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, one-site fit) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calculate the pKi as the negative logarithm of the Ki.
-
IV. Visualizations
Caption: Workflow for a competition binding assay to determine the pKi of AQ-RA 741.
Caption: Key factors influencing the accuracy of pKi determination.
References
- 1. swordbio.com [swordbio.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Functional Assays with AQ-RA 741
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AQ-RA 741, a potent and selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. Below you will find troubleshooting guides and frequently asked questions to address potential variability and specific issues that may be encountered during functional assays.
Frequently Asked Questions (FAQs)
Q1: What is AQ-RA 741 and what is its primary mechanism of action?
A1: AQ-RA 741 is a tricyclic compound that functions as a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor (M2-mAChR).[1][2] Its mechanism involves binding to the M2 receptor and blocking the action of the endogenous agonist, acetylcholine (ACh), thereby inhibiting the downstream signaling cascade. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: How selective is AQ-RA 741 for the M2 receptor over other muscarinic subtypes?
A2: AQ-RA 741 exhibits a high degree of selectivity for the M2 receptor. Radioligand binding studies have shown that it has a significantly higher affinity for cardiac M2 sites compared to cortical M1 and glandular M3 sites.[1][2] Functional studies have further demonstrated a 60 to 87-fold higher affinity for cardiac M2 receptors than for muscarinic receptors in other tissues like the intestine and bladder.[1][2] This selectivity is crucial for minimizing off-target effects in experiments.
Q3: What are the recommended solvent and storage conditions for AQ-RA 741?
A3: AQ-RA 741 is soluble in DMSO and ethanol (B145695) up to 100 mM, and also in 1 eq. HCl up to 100 mM.[3][4][5] For long-term storage, it is advisable to store the compound as a solid at room temperature. If preparing a stock solution in DMSO, it is recommended to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of compounds in DMSO can vary, so it is best practice to use freshly prepared solutions for experiments.
Q4: In which functional assays is AQ-RA 741 typically used?
A4: Given its mechanism of action, AQ-RA 741 is commonly used in functional assays that measure the inhibition of M2 receptor-mediated responses. These include:
-
cAMP inhibition assays: Measuring the ability of AQ-RA 741 to block agonist-induced decreases in cAMP levels in cells expressing M2 receptors.
-
Isolated tissue/organ bath experiments: Assessing the antagonist effect of AQ-RA 741 on agonist-induced physiological responses in tissues rich in M2 receptors, such as cardiac tissue (to measure changes in heart rate or contractility) or smooth muscle preparations.[1]
-
Radioligand binding assays: Used to determine the binding affinity (Ki) of AQ-RA 741 by competing with a radiolabeled ligand for binding to the M2 receptor.[6]
Data Presentation
Quantitative Data Summary for AQ-RA 741
| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |
| pKi | M2 | 8.30 | Cardiac | [1][2] |
| M1 | 7.70 | Cortical | [1][2] | |
| M3 | 6.82 | Glandular | [1][2] | |
| Ki | M2 | 4 nM | Rat Heart | [6] |
| M1 | 34 nM | Transfected A9 L cells | [6] | |
| M3 | 86 nM | Transfected A9 L cells | [6] | |
| -log ID50 | M2-mediated bradycardia | 7.24-7.53 (i.v.) | Rats, Guinea-pigs, Cats | [1][2] |
Mandatory Visualization
Troubleshooting Guides
Q1: My observed potency (IC50) for AQ-RA 741 is significantly lower than expected. What could be the cause?
A1:
-
Check Compound Integrity: Ensure the compound has been stored correctly and has not degraded. If possible, verify its purity and concentration. Prepare fresh dilutions from a new stock.
-
Agonist Concentration: In a competitive antagonist assay, the apparent potency of the antagonist is dependent on the concentration of the agonist used. If the agonist concentration is too high, it will require a higher concentration of AQ-RA 741 to compete, leading to a rightward shift in the IC50 value. Use an agonist concentration at or near its EC50 for optimal results.
-
Cell Passage Number: High passage numbers of cultured cells can lead to changes in receptor expression levels and signaling efficiency. Use cells with a consistent and low passage number for your experiments.
-
Assay Incubation Time: Ensure that the pre-incubation time with AQ-RA 741 is sufficient to allow it to reach equilibrium with the M2 receptors before adding the agonist. This is crucial for accurate determination of competitive antagonist potency.
Q2: I am observing a non-parallel shift in the agonist dose-response curve in the presence of AQ-RA 741, and my Schild plot has a slope different from 1. What does this indicate?
A2: A non-parallel shift and a Schild plot slope other than 1 suggest that the antagonism may not be purely competitive under your experimental conditions. Possible reasons include:
-
Nonequilibrium Conditions: The incubation time with the antagonist may be too short. Increase the pre-incubation time to ensure equilibrium is reached.
-
Off-Target Effects: At very high concentrations, AQ-RA 741 might exert effects on other targets that could interfere with the assay readout. Ensure you are working within a concentration range where the compound is selective for the M2 receptor.
-
Complex Biological System: In tissue-based assays, multiple receptor subtypes or signaling pathways might be activated by the agonist, and AQ-RA 741 may not block all of them. Consider using a more specific agonist or a cell line expressing only the M2 receptor.
Q3: My cAMP assay has a high background signal, making it difficult to measure the inhibitory effect of the M2 agonist. How can I improve my assay window?
A3:
-
Use Forskolin (B1673556): Since M2 is a Gi-coupled receptor that inhibits adenylyl cyclase, you need a basal level of cAMP to measure a decrease. Stimulate the cells with a low concentration of forskolin (an adenylyl cyclase activator) to increase the basal cAMP level. This will create a larger window to observe the inhibitory effect of an M2 agonist, and consequently, the blocking effect of AQ-RA 741.
-
Optimize Cell Density: Too many cells per well can lead to high basal cAMP levels. Perform a cell titration experiment to find the optimal cell density that gives a robust signal with low background.
-
Include a Phosphodiesterase (PDE) Inhibitor: PDEs are enzymes that degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer will prevent the breakdown of cAMP and help to amplify the signal.
Experimental Protocols
cAMP-based Functional Assay to Determine the Potency of AQ-RA 741
This protocol is designed for a cell-based, HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay to determine the IC50 value of AQ-RA 741.
1. Cell Preparation:
-
Culture cells expressing the human M2 muscarinic receptor (e.g., CHO-K1 or HEK293 cells) to ~80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation buffer.
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Resuspend the cells in assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to the desired density (optimize for your cell line, typically 2,000-10,000 cells/well).
2. Assay Procedure:
-
Prepare a serial dilution of AQ-RA 741 in assay buffer.
-
Add the AQ-RA 741 dilutions to the wells of a 384-well assay plate.
-
Add the cell suspension to the wells and pre-incubate with AQ-RA 741 for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
Prepare a solution of an M2 receptor agonist (e.g., carbachol) at a concentration of its EC80, also containing a low concentration of forskolin (e.g., 1-3 µM, to be optimized).
-
Add the agonist/forskolin solution to the wells to stimulate the M2 receptors.
-
Incubate for 30 minutes at room temperature.
3. Detection:
-
Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
4. Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Plot the HTRF ratio against the log concentration of AQ-RA 741.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value of AQ-RA 741.
References
- 1. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. AQ-RA 741 | M2 Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. AQ-RA 741, M2 antagonist (CAS 123548-16-3) | Abcam [abcam.com]
- 6. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Experiments with AQ-RA 741
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments utilizing the selective M2 muscarinic acetylcholine (B1216132) receptor antagonist, AQ-RA 741.
Frequently Asked Questions (FAQs)
Q1: What is AQ-RA 741 and what is its primary mechanism of action?
AQ-RA 741 is a potent and selective antagonist of the muscarinic acetylcholine receptor M2 subtype (M2-AChR).[1][2] Its primary mechanism of action is to competitively bind to M2 receptors, thereby inhibiting the binding of the endogenous ligand, acetylcholine, and subsequent downstream signaling. This selectivity makes it a valuable tool for investigating the role of M2 receptors in various physiological processes, particularly in cardiac function where it has been shown to inhibit agonist-induced bradycardia.[2][3]
Q2: What are the recommended solvent and storage conditions for AQ-RA 741?
AQ-RA 741 is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) at concentrations up to 100 mM.[3] For long-term storage, it is recommended to store the compound as a solid at room temperature.[3] Stock solutions in DMSO can be prepared and should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: How can I minimize the potential for off-target effects with AQ-RA 741?
While AQ-RA 741 is highly selective for the M2 receptor, it does exhibit some affinity for other muscarinic receptor subtypes at higher concentrations. To minimize off-target effects, it is crucial to use the lowest effective concentration of AQ-RA 741 in your experiments. Characterizing the dose-response relationship in your specific experimental model is essential. Additionally, consider using a structurally different M2 antagonist as a control to confirm that the observed effects are specific to M2 receptor blockade.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of AQ-RA 741 in Cell-Based Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh working solutions from a frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Visually inspect the stock solution for any precipitation or color change. |
| Incorrect Concentration | - Verify the initial concentration of your stock solution. - Calibrate your pipettes to ensure accurate dilutions. - Perform a dose-response curve to determine the optimal concentration for your cell type and assay. |
| Low Receptor Expression | - Confirm the expression of the M2 muscarinic receptor in your cell line or primary cells using techniques like qPCR, Western blot, or flow cytometry. |
| Cell Health and Viability | - Monitor cell viability using a standard assay (e.g., Trypan Blue, MTT). - Ensure cells are in the logarithmic growth phase and are not overly confluent. |
| Assay Conditions | - Optimize incubation times with AQ-RA 741. - Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%). |
Issue 2: High Background or Variability in Radioligand Binding Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding | - Optimize the concentration of the radioligand. - Include a non-specific binding control using a high concentration of a non-labeled ligand (e.g., atropine). - Increase the number of washing steps and optimize the wash buffer composition. |
| Insufficient Blocking | - Ensure the blocking buffer is appropriate for your membrane preparation and is incubated for a sufficient time. |
| Filter Binding | - Pre-soak filters in a suitable buffer to reduce non-specific binding of the radioligand. |
| Pipetting Inaccuracy | - Use calibrated pipettes and proper pipetting techniques to minimize variability between replicates. |
Quantitative Data Summary
The following table summarizes the binding affinities of AQ-RA 741 for different muscarinic receptor subtypes. This data is crucial for designing experiments and interpreting results related to selectivity and potential off-target effects.
| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. M2 |
| M1 | 7.70[1][2] | ~20 | ~4-fold lower affinity |
| M2 | 8.30[1][2] | ~5 | - |
| M3 | 6.82[1][2] | ~151 | ~30-fold lower affinity |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Ki values are approximated from pKi values.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of AQ-RA 741 for the M2 muscarinic receptor in a competitive binding assay using a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
Materials:
-
Cell membranes expressing the M2 receptor
-
[³H]-NMS (Radioligand)
-
AQ-RA 741
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., ice-cold PBS)
-
Non-labeled atropine (B194438) (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a dilution series of AQ-RA 741 in the binding buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd value), and the various concentrations of AQ-RA 741.
-
For total binding wells, add only membranes and [³H]-NMS.
-
For non-specific binding wells, add membranes, [³H]-NMS, and a high concentration of unlabeled atropine.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the AQ-RA 741 concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value.
Visualizations
Caption: Signaling pathway of the M2 muscarinic receptor and the inhibitory action of AQ-RA 741.
Caption: General experimental workflow for in vitro studies using AQ-RA 741.
Caption: A logical troubleshooting workflow for addressing irreproducible experimental results.
References
Validation & Comparative
A Comparative Guide to the Selectivity of AQ-RA 741 and Atropine at Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two critical muscarinic acetylcholine (B1216132) receptor antagonists: AQ-RA 741 and atropine (B194438). The information presented herein is supported by experimental data from radioligand binding assays and functional studies, offering a comprehensive resource for researchers in pharmacology and drug development.
At a Glance: Key Differences in Receptor Selectivity
Atropine is a classical non-selective muscarinic antagonist, exhibiting high affinity for all five muscarinic acetylcholine receptor subtypes (M1-M5). In contrast, AQ-RA 741 is a potent and selective antagonist for the M2 muscarinic receptor subtype.[1] This distinct difference in selectivity is a critical factor in their pharmacological applications and side-effect profiles.
Data Presentation: A Quantitative Comparison of Binding Affinities
The selectivity of AQ-RA 741 and atropine has been determined through radioligand binding studies, which measure the affinity of a compound for a specific receptor. The data is typically presented as pKi values, the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi/pKB) |
| AQ-RA 741 | 7.70[1] | 8.30[1] | 6.82[1] | ~7.82 | 6.1[2] |
| Atropine | ~8.8 | ~9.0 | ~9.0 | ~8.9 | 8.7[2] |
Note: Data is compiled from multiple sources and represents approximate values. The pKi values for atropine are generally high and show little variation across the different receptor subtypes, highlighting its non-selective nature. For AQ-RA 741, the significantly higher pKi value for the M2 receptor subtype underscores its selectivity.
Visualizing a Key Experimental Workflow
The determination of antagonist affinity is a cornerstone of pharmacological research. The following diagram illustrates a generalized workflow for a competitive radioligand binding assay, a common method for determining the Ki and subsequently the pKi of a compound.
References
A Comparative Guide to AQ-RA 741 and Methoctramine for M2 Muscarinic Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent M2 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists: AQ-RA 741 and methoctramine (B27182). The information presented herein is curated from peer-reviewed scientific literature to assist researchers in selecting the most appropriate antagonist for their experimental needs. This document outlines their respective binding affinities, selectivity profiles, and the experimental protocols to assess these characteristics.
Introduction to M2 Receptor Antagonists
The M2 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating cardiac function, neurotransmission, and smooth muscle contraction. Selective antagonists of the M2 receptor are invaluable tools for dissecting its physiological and pathological roles and hold therapeutic potential for various disorders. AQ-RA 741 and methoctramine are two such antagonists, each with distinct pharmacological properties.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the binding affinities of AQ-RA 741 and methoctramine for the five muscarinic receptor subtypes (M1-M5). This quantitative data allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinity (pKi) of AQ-RA 741 and Methoctramine for Muscarinic Receptor Subtypes
| Antagonist | M1 | M2 | M3 | M4 | M5 |
| AQ-RA 741 | 7.70[1][2][3] | 8.30[1][2][3] | 6.82[1][2][3] | - | - |
| Methoctramine | - | 8.00[4] | - | - | - |
Table 2: Inhibition Constants (Ki) of AQ-RA 741 for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 34[5] |
| M2 | 4[5] |
| M3 | 86[5] |
| M4 | 15[5] |
Note: Ki is the inhibition constant, representing the concentration of antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. This data was determined in competition studies with [3H]N-methylscopolamine ([3H]NMS) in membranes from various cell lines and tissues.[5]
Based on the available data, both AQ-RA 741 and methoctramine exhibit high affinity for the M2 receptor. AQ-RA 741 demonstrates a clear selectivity for M2 over M1 and M3 subtypes.[1][2][3] Methoctramine is also a potent and highly selective M2 receptor antagonist.[6][7]
M2 Muscarinic Receptor Signaling Pathway
The M2 receptor primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist, the subsequent signaling cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the inhibitory effects of M2 receptor activation, such as the slowing of the heart rate.
M2 Muscarinic Receptor Signaling Pathway
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays are provided below.
Radioligand Competition Binding Assay
This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound (e.g., AQ-RA 741 or methoctramine) for the M2 receptor using a competition binding assay with a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS).
Experimental Workflow: Radioligand Binding Assay
Workflow for a competition radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing M2 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of [3H]NMS (typically at or below its Kd for the M2 receptor).
-
Increasing concentrations of the unlabeled antagonist (e.g., AQ-RA 741 or methoctramine).
-
For determining non-specific binding, add a high concentration of a non-labeled, high-affinity antagonist like atropine (B194438) (e.g., 1 µM).
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [3H]NMS binding against the log concentration of the competing antagonist to generate a competition curve.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific [3H]NMS binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (cAMP Accumulation)
This protocol describes how to assess the functional antagonism of a test compound at the M2 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Experimental Workflow: cAMP Functional Assay
Workflow for a cAMP functional antagonism assay.
Detailed Protocol:
-
Cell Culture:
-
Culture cells stably or transiently expressing the human M2 receptor (e.g., CHO-K1, HEK293) in appropriate media.
-
Seed the cells into 96-well plates and grow to a suitable confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
Pre-incubate the cells with varying concentrations of the antagonist (AQ-RA 741 or methoctramine) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of an M2 receptor agonist (e.g., carbachol (B1668302) or acetylcholine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase and create a measurable inhibition window). The agonist concentration should be at its EC80-EC90 for cAMP inhibition.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Conclusion
Both AQ-RA 741 and methoctramine are potent and selective antagonists of the M2 muscarinic receptor. The choice between these two compounds will depend on the specific requirements of the research. AQ-RA 741 has a well-documented selectivity profile against M1 and M3 receptors. Methoctramine is also highly selective for the M2 receptor and has been instrumental in differentiating muscarinic receptor subtypes. The provided experimental protocols offer a robust framework for researchers to independently verify and expand upon the findings presented in this guide. Careful consideration of the experimental context and the specific receptor subtypes involved is crucial for the accurate interpretation of results.
References
- 1. apexbt.com [apexbt.com]
- 2. AQ-RA 741 | M2 Receptors | Tocris Bioscience [tocris.com]
- 3. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methoctramine, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the M2 Muscarinic Receptor Selectivity of AQ-RA 741 in Contemporary Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, AQ-RA 741, with other relevant compounds. The following sections detail its selectivity profile, supported by experimental data from established and contemporary models, to validate its continued utility in targeted M2 receptor research.
M2 Selectivity Profile of AQ-RA 741 and Alternatives
AQ-RA 741 is a well-established antagonist with high affinity and selectivity for the M2 muscarinic receptor subtype. Its binding affinities (expressed as pKi values) have been characterized across the five human muscarinic receptor subtypes (M1-M5), typically using radioligand binding assays in Chinese Hamster Ovary (CHO) cells stably expressing each receptor subtype. For comparative purposes, the selectivity profiles of other notable muscarinic antagonists are also presented.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity (M2 vs. M1/M3/M4/M5) |
| AQ-RA 741 | 7.7 | 8.3 | 6.82 | ~7.7 | ~6.8 | M2 > M1 ≈ M4 > M3 ≈ M5 |
| AF-DX 116 | 6.7 | 7.4 | 6.3 | - | - | M2 > M1 > M3 |
| AF-DX 384 | 7.2 | 8.2 | 7.0 | 7.9 | - | M2 > M4 > M1 > M3 |
| Pirenzepine | 8.2 | 6.7 | 6.9 | 7.6 | 6.9 | M1 > M4 > M3 ≈ M5 > M2 |
| UH-AH 37 | 8.74 | 7.35 | 8.19 | 8.32 | 8.32 | M1 > M4 ≈ M5 > M3 > M2 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources and may vary slightly between studies due to different experimental conditions.
Experimental Validation in Modern Research Models
The M2 selectivity of AQ-RA 741 has been further validated in a range of in vitro and in vivo models, which have become standard in modern pharmacology.
In Vitro Models: Recombinant Cell Lines
The use of cell lines, such as CHO or HEK-293 cells, engineered to express a single human muscarinic receptor subtype (M1 through M5), provides a clean and controlled system for determining compound selectivity.[1] These models are instrumental in generating the precise binding affinity data presented in the table above.
In Vivo Models: M2 Muscarinic Receptor Knockout Mice
The development of M2 muscarinic receptor knockout (M2-/-) mice has provided an invaluable in vivo tool for dissecting the physiological roles of the M2 receptor and confirming the selectivity of antagonists like AQ-RA 741.[2][3][4] In these animals, the effects mediated by M2 receptors are absent, allowing researchers to attribute the physiological responses to the remaining muscarinic receptor subtypes when a non-selective agonist is administered. Conversely, a truly M2-selective antagonist like AQ-RA 741 would be expected to have minimal effects in M2-/- mice compared to wild-type controls. Studies using these mice have been crucial in confirming the role of the M2 receptor in cardiac function and other physiological processes.[2][3][4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines the general procedure for determining the binding affinity of a compound for the five muscarinic receptor subtypes expressed in CHO-K1 cells.[1]
1. Cell Culture and Membrane Preparation:
-
CHO-K1 cells stably transfected with the gene for one of the human M1-M5 muscarinic receptors are cultured in appropriate media.
-
Cells are harvested, and a membrane preparation is created by homogenization and centrifugation to isolate the cell membranes containing the receptors.
2. Binding Assay:
-
Membrane preparations are incubated with a specific radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), which binds to all muscarinic receptor subtypes.
-
A range of concentrations of the unlabeled antagonist (e.g., AQ-RA 741) is added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of the antagonist that inhibits 50% of the specific radioligand binding) is determined.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, and this is converted to the pKi for ease of comparison.
cAMP Functional Assay for M2 Receptor Antagonism
This protocol describes a method to assess the functional antagonism of the M2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and thus reduces intracellular cyclic AMP (cAMP) levels.
1. Cell Culture:
-
Cells expressing the M2 muscarinic receptor (e.g., CHO-hM2 cells) are cultured in appropriate media.
2. Assay Procedure:
-
Cells are pre-incubated with various concentrations of the antagonist (e.g., AQ-RA 741).
-
The cells are then stimulated with a known M2 receptor agonist (e.g., carbachol) in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to induce a measurable decrease in cAMP levels.
-
The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
3. cAMP Measurement:
-
The amount of cAMP in the cell lysate is quantified using a commercially available cAMP assay kit, often based on competitive binding principles (e.g., HTRF, AlphaScreen, or ELISA).
4. Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is measured.
-
The data are used to generate a dose-response curve and determine the IC50 of the antagonist, which reflects its functional potency.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the M2 muscarinic receptor signaling pathway and a typical experimental workflow for determining antagonist affinity.
Caption: M2 muscarinic receptor signaling pathway.
Caption: Radioligand binding assay workflow.
References
- 1. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M2 Muscarinic Acetylcholine Receptor Knock-Out Mice Show Deficits in Behavioral Flexibility, Working Memory, and Hippocampal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Regulation of Heart Contractility by M2 and M3 Muscarinic Receptors: Functional Studies Using Muscarinic Receptor Knockout Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Mice Lacking M2 and M3 Muscarinic Acetylcholine Receptors Are Devoid of Cholinergic Smooth Muscle Contractions But Still Viable - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of M2 Muscarinic Receptor Antagonists: AQ-RA 741 and AF-DX 116
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent M2 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists: AQ-RA 741 and AF-DX 116. Both compounds are recognized for their selectivity for the M2 receptor subtype, which plays a crucial role in cardiovascular regulation and other physiological processes. This document synthesizes available experimental data on their binding affinities, functional potencies, and pharmacokinetic profiles to assist researchers in selecting the appropriate tool for their studies.
Executive Summary
AQ-RA 741 and AF-DX 116 are both competitive antagonists of the M2 muscarinic receptor. AQ-RA 741, an analogue of AF-DX 116, generally exhibits higher affinity and selectivity for the M2 receptor subtype compared to AF-DX 116.[1][2] This heightened selectivity is observed in both in vitro binding assays and in vivo functional studies, where AQ-RA 741 demonstrates a more pronounced cardioselectivity.[2][3] While pharmacokinetic data for AF-DX 116 is more extensively documented, both compounds are valuable tools for investigating the physiological and pathological roles of the M2 muscarinic receptor.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for AQ-RA 741 and AF-DX 116, facilitating a direct comparison of their performance characteristics.
Table 1: Comparative Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M2 Selectivity vs. M1 | M2 Selectivity vs. M3 |
| AQ-RA 741 | 7.70[3] | 8.30[3] | 6.82[3] | ~4-fold | ~30-fold |
| AF-DX 116 | 6.38 | 7.19 | 6.10 | ~6.5-fold | ~12-fold |
Higher pKi values indicate greater binding affinity.
Table 2: Comparative In Vivo Potency
| Compound | Functional Assay | Potency |
| AQ-RA 741 | Inhibition of vagally or agonist-induced bradycardia in rats, cats, and guinea-pigs | -log ID50 = 7.24–7.53 i.v.[3] |
| AF-DX 116 | Inhibition of vagally-induced bradycardia in pithed rats | ED50 = 32 µg/kg i.v.[4] |
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | AQ-RA 741 | AF-DX 116 |
| Half-life | Data not available | Effects persist for up to 10 hours in humans after intravenous administration.[5] |
| Metabolism | Data not available | No indication of active metabolites or stereoselective drug metabolism in humans.[5] |
| Distribution | Data not available | Predominantly peripherally distributed.[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Upon activation by acetylcholine, the Gi pathway is initiated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is fundamental to the chronotropic and inotropic effects of M2 receptor activation in the heart.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The binding affinities of AQ-RA 741 and AF-DX 116 to muscarinic receptor subtypes are typically determined using radioligand binding assays. This workflow outlines the key steps involved in such an experiment.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
While the precise, detailed protocols from the original publications are not fully available, the following represents a generalized methodology for the key experiments cited in the comparison of AQ-RA 741 and AF-DX 116.
Radioligand Binding Assay (for determining pKi)
This protocol is a composite based on standard methods for muscarinic receptor binding assays.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues expressing the muscarinic receptor subtype of interest (M1, M2, or M3).
-
The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and varying concentrations of the unlabeled test compound (AQ-RA 741 or AF-DX 116).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
In Vivo Functional Assay: Inhibition of Agonist-Induced Bradycardia (for determining in vivo potency)
This protocol describes a common method for assessing the in vivo efficacy of M2 muscarinic antagonists.[6][7]
1. Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized and pithed (a procedure to destroy the central nervous system, thereby eliminating reflex autonomic control of the cardiovascular system).
-
The animals are artificially ventilated.
-
A catheter is inserted into a carotid artery for blood pressure measurement and into a jugular vein for drug administration. Heart rate is derived from the arterial pressure waveform.
2. Experimental Procedure:
-
A baseline heart rate and blood pressure are established.
-
A muscarinic agonist (e.g., methacholine) is administered intravenously to induce a dose-dependent decrease in heart rate (bradycardia), which is an M2 receptor-mediated response.
-
A cumulative dose-response curve for the agonist is generated.
-
The test antagonist (AQ-RA 741 or AF-DX 116) is administered intravenously at a specific dose.
-
After a predetermined equilibration period, a second cumulative dose-response curve for the muscarinic agonist is generated in the presence of the antagonist.
3. Data Analysis:
-
The dose of the antagonist that produces a specific fold-shift (e.g., 2-fold or 10-fold) in the agonist dose-response curve is determined.
-
The ID50 (for AQ-RA 741) or ED50 (for AF-DX 116) is the dose of the antagonist required to inhibit 50% of the maximal response to the agonist. These values are used to quantify the in vivo potency of the antagonist.
Conclusion
Both AQ-RA 741 and AF-DX 116 are potent and selective antagonists of the M2 muscarinic receptor. The available data indicates that AQ-RA 741 possesses a higher affinity and greater selectivity for the M2 receptor subtype over M1 and M3 receptors when compared to AF-DX 116. This makes AQ-RA 741 a potentially more precise tool for studies where specific M2 receptor antagonism is critical. However, the choice between these two compounds will ultimately depend on the specific requirements of the research, including the desired level of selectivity, the experimental model, and the importance of pharmacokinetic considerations. This guide provides the necessary data to make an informed decision for future research and development in the field of muscarinic receptor pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. AF-DX 116, a cardioselective muscarinic antagonist in humans: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed [pubmed.ncbi.nlm.nih.gov]
DIBA: A More Potent and Selective Bio-isostere of AQ-RA 741 for M2 Muscarinic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the pursuit of more potent and selective pharmacological tools for studying the role of muscarinic acetylcholine (B1216132) receptors, DIBA has emerged as a superior alternative to its bio-isostere, AQ-RA 741. This guide provides a comprehensive comparison of DIBA and AQ-RA 741, focusing on their binding affinities for muscarinic receptor subtypes, the underlying experimental methodologies, and the relevant signaling pathways. Experimental data clearly demonstrates that DIBA, a di-benzo derivative of AQ-RA 741, offers a significant improvement in both potency and selectivity for the M2 muscarinic receptor.[1]
Quantitative Comparison of Binding Affinities
The inhibitory constants (Ki) from competitive radioligand binding studies provide a direct measure of the affinity of DIBA and AQ-RA 741 for different muscarinic receptor subtypes. The lower the Ki value, the higher the binding affinity. The data presented below was determined in competition studies using [3H]N-methylscopolamine ([3H]NMS) as the radioligand in membranes from transfected A9 L cells (for M1 and M3 receptors), rat heart (for M2 receptors), and NG108-15 cells (for M4 receptors).[1]
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) |
| DIBA | 4 | 0.3 | 11 | 2 |
| AQ-RA 741 | 34 | 4 | 86 | 15 |
Table 1: Comparison of Inhibitory Constants (Ki) of DIBA and AQ-RA 741 for Muscarinic Receptor Subtypes.[1]
As the data illustrates, DIBA exhibits a significantly lower Ki value for the M2 receptor (0.3 nM) compared to AQ-RA 741 (4 nM), indicating a more than 13-fold increase in potency at the target receptor. Furthermore, DIBA demonstrates enhanced selectivity for the M2 receptor over the other subtypes.
Experimental Protocols
The determination of the binding affinities of DIBA and AQ-RA 741 for muscarinic receptors is achieved through a competitive radioligand binding assay. Below is a detailed methodology representative of the key experiments cited.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (DIBA or AQ-RA 741) to displace a radiolabeled ligand ([3H]N-methylscopolamine) from the muscarinic receptors.
Materials:
-
Membrane preparations from cells or tissues expressing the target muscarinic receptor subtypes (e.g., transfected A9 L cells for M1 and M3, rat heart for M2, NG108-15 cells for M4).[1]
-
[3H]N-methylscopolamine ([3H]NMS) as the radioligand.
-
Unlabeled DIBA and AQ-RA 741.
-
Assay Buffer (e.g., PBS, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 154 mM NaCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cells or tissues in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]NMS, and varying concentrations of the unlabeled competitor (DIBA or AQ-RA 741).
-
Incubation: Incubate the mixture for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 27°C) to allow the binding to reach equilibrium.[2]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]NMS binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway
Both DIBA and AQ-RA 741 act as antagonists at the M2 muscarinic receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous agonist acetylcholine, initiates a signaling cascade that leads to various cellular responses. As antagonists, DIBA and AQ-RA 741 block this activation.
The M2 receptor is primarily coupled to an inhibitory G-protein (Gi). When activated, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels has downstream effects on protein kinase A (PKA) activity and the phosphorylation of various target proteins, ultimately modulating cellular function.
Conclusion
References
AQ-RA 741: A Comparative Guide to its GPCR Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of AQ-RA 741, a potent and selective antagonist for the muscarinic M2 acetylcholine (B1216132) receptor. Understanding the selectivity of a compound is critical for assessing its potential therapeutic efficacy and predicting off-target effects. This document summarizes key experimental data, details the methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
AQ-RA 741 demonstrates a high affinity and selectivity for the muscarinic M2 receptor subtype. In vitro studies consistently show a significantly greater affinity for M2 receptors compared to other muscarinic subtypes, particularly M1 and M3. While comprehensive screening data against a broad panel of non-muscarinic G-protein coupled receptors (GPCRs) is not extensively available in the public domain, the existing data strongly supports its classification as a selective M2 antagonist within the muscarinic receptor family. This selectivity is crucial for its cardioselective effects observed in vivo.
Comparative Analysis of Binding Affinities
The selectivity of AQ-RA 741 has been primarily characterized through radioligand binding assays. The data consistently indicates a higher affinity for the M2 receptor subtype.
| Receptor Subtype | Parameter | Value | Selectivity Ratio (vs. M2) | Reference |
| Muscarinic M1 | pKi | 7.70 | 4-fold lower | [1][2][3] |
| Ki (nM) | 20 | [4] | ||
| Muscarinic M2 | pKi | 8.30 | - | [1][2][3] |
| Ki (nM) | 5 | - | [4] | |
| Muscarinic M3 | pKi | 6.82 | 30-fold lower | [1][2][3] |
| Ki (nM) | 151 | [4] | ||
| Muscarinic M4 | Ki (nM) | 33 | 6.6-fold lower | [4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki values for M1, M2, M3, and M4 were derived from a study on a bio-isostere of AQ-RA 741, providing a direct comparison of inhibitory constants.[4]
Signaling Pathways and Experimental Workflows
To understand the functional implications of AQ-RA 741's binding profile, it is essential to visualize its role within the M2 receptor signaling cascade and the experimental methods used for its characterization.
Muscarinic M2 Receptor Signaling Pathway
The M2 muscarinic receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, acetylcholine, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As a competitive antagonist, AQ-RA 741 blocks this activation.
References
- 1. AQ-RA 741 | M2 Receptors | Tocris Bioscience [tocris.com]
- 2. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
AQ-RA 741: A Comparative Literature Review for Drug Development Professionals
An in-depth analysis of the M2-selective muscarinic antagonist AQ-RA 741, offering a comparative overview of its binding affinity and functional potency against other key muscarinic receptor antagonists. This guide is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive understanding of AQ-RA 741's pharmacological profile.
AQ-RA 741 is a potent and selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor.[1][2] Its cardioselectivity, demonstrated in various in vivo and in vitro studies, has positioned it as a significant tool in cardiovascular research and as a potential therapeutic agent for conditions characterized by bradycardia.[3][4] This guide synthesizes data from multiple studies to present a comparative analysis of AQ-RA 741 against other muscarinic antagonists, including atropine (B194438), pirenzepine (B46924), and AF-DX 116.
Comparative Binding Affinity of Muscarinic Antagonists
The selectivity of a muscarinic antagonist is a critical determinant of its therapeutic potential and side-effect profile. The following table summarizes the binding affinities (pKi and Ki values) of AQ-RA 741 and other key antagonists across the five human muscarinic receptor subtypes (M1-M5). Higher pKi values indicate greater binding affinity.
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi/pKB) |
| AQ-RA 741 | 7.70[4] | 8.30[4] | 6.82[4] | 7.82 (Ki=15nM)[5] | 6.1 (pKB)[6] |
| Atropine | ~8.9 | ~9.0 | ~9.2 | ~8.9 | ~8.7[6] |
| Pirenzepine | ~8.2 | ~6.8 | ~7.2 | ~7.7 | 6.4 (pKB)[6] |
| AF-DX 116 | ~6.7 | ~7.7 | ~6.5 | ~7.0 | - |
Data compiled from multiple sources.[4][5][6] Note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.
AQ-RA 741 demonstrates a clear selectivity for the M2 receptor subtype, with approximately 4-fold higher affinity for M2 over M1 receptors and about 30-fold higher affinity over M3 receptors.[4] In contrast, atropine is a non-selective antagonist, exhibiting high affinity for all five muscarinic receptor subtypes.[6] Pirenzepine is recognized for its M1 selectivity, while AF-DX 116, similar to AQ-RA 741, shows a preference for the M2 receptor.[7][8]
A study comparing AQ-RA 741 with its bio-isoster, DIBA, revealed that DIBA is approximately one order of magnitude more potent and slightly more selective for the M2 receptor, with Ki values of 4, 0.3, 11, and 2 nM for M1, M2, M3, and M4 receptors, respectively.[5] In the same study, the Ki values for AQ-RA 741 were reported as 34, 4, 86, and 15 nM for M1, M2, M3, and M4 receptors, respectively.[5]
Functional Potency and In Vivo Studies
Functional studies corroborate the M2 selectivity of AQ-RA 741. It acts as a competitive antagonist and displays a 60 to 87-fold higher affinity for cardiac muscarinic receptors compared to those in intestinal, tracheal, or bladder smooth muscle.[4] In vivo experiments in rats, cats, and guinea-pigs have confirmed its cardioselectivity, where it preferentially inhibits vagally or agonist-induced bradycardia.[3][4]
A comparative in vivo microdialysis study in rats examined the effects of AQ-RA 741, AF-DX 116, and AF-DX 384 on hippocampal acetylcholine levels. All three M2 antagonists increased acetylcholine release, supporting their mechanism of action at presynaptic autoreceptors.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: M1, M3, and M5 muscarinic receptor signaling pathway.
Caption: M2 and M4 muscarinic receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Competition Binding Assay
The determination of antagonist binding affinities (Ki values) is typically performed using radioligand competition binding assays. A common protocol involves the use of [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist radioligand.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the desired muscarinic receptor subtype (e.g., CHO-K1 cells expressing cloned human M1-M5 receptors).[1]
-
Incubation: A constant concentration of [3H]-NMS is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor antagonist (e.g., AQ-RA 741).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed to reduce non-specific binding, and the amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine the potency of an antagonist in inhibiting a receptor-mediated response.
-
Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5 receptors): These Gq-coupled receptors stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured in the presence of an agonist, and the ability of an antagonist to inhibit this response is quantified.[6]
-
Adenylyl Cyclase Inhibition Assay (for M2, M4 receptors): These Gi/o-coupled receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The potency of an antagonist is determined by its ability to reverse the agonist-induced inhibition of cAMP accumulation.
-
Schild Analysis: This method is used to determine the dissociation constant (KB) of a competitive antagonist from functional dose-response curves. Agonist dose-response curves are generated in the absence and presence of increasing concentrations of the antagonist. The parallel rightward shift of the curves allows for the calculation of the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[9][10][11]
References
- 1. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. neuron.mefst.hr [neuron.mefst.hr]
- 10. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
Validating the M2 Muscarinic Antagonist AQ-RA 741: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective M2 muscarinic acetylcholine (B1216132) receptor antagonist, AQ-RA 741, with established positive controls, Methoctramine and AF-DX 116. The following sections detail the binding affinities and functional potencies of these compounds, outline the experimental protocols for their validation, and visualize the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Antagonist Activity
The antagonist activity of AQ-RA 741 and the positive controls at muscarinic receptor subtypes M1, M2, and M3 are summarized below. The data highlights the selectivity profile of each compound, with a focus on their potency at the M2 receptor.
Table 1: Comparative Binding Affinities (pKi) of M2 Muscarinic Receptor Antagonists
| Compound | pKi at M1 Receptor | pKi at M2 Receptor | pKi at M3 Receptor | Selectivity for M2 vs. M1 | Selectivity for M2 vs. M3 |
| AQ-RA 741 | 7.70[1][2] | 8.30[1][2] | 6.82[1][2] | 4-fold | 30-fold |
| Methoctramine | 7.10 | 7.93[3] | 6.20[3] | ~7-fold | ~54-fold[3] |
| AF-DX 116 | 6.38 | 7.19 | 6.10 | ~6.5-fold | ~12-fold |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity is calculated from the ratio of Ki values.
Table 2: Comparative Functional Antagonist Potencies
| Compound | Functional Assay | Parameter | Value |
| AQ-RA 741 | Vagal or agonist-induced bradycardia in vivo | -log ID50 (i.v.) | 7.24-7.53[1] |
| Methoctramine | Carbachol-induced responses in guinea pig atria | pA2 | 7.74-7.93[3] |
| AF-DX 116 | Muscarine-induced s-ipsp in rabbit sympathetic ganglia | IC50 | 1.5 x 10⁻⁷ M[4] |
| AF-DX 116 | Agonist-induced effects in guinea pig atria | pA2 | ~7.3 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC50 is the concentration of an inhibitor where the response is reduced by half. ID50 is the dose of a drug that produces 50% of its maximum response in vivo.
Key Experimental Protocols
To validate the antagonist activity of a test compound like AQ-RA 741 against the M2 muscarinic receptor, the following standard experimental protocols are recommended.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the M2 receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of the test compound at the M2 muscarinic receptor.
Materials:
-
Membrane preparations from cells or tissues expressing M2 receptors (e.g., CHO-K1 cells transfected with the human M2 receptor, or rat heart tissue).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic radioligand.
-
Test compound (e.g., AQ-RA 741) and positive controls (Methoctramine, AF-DX 116) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound or positive control.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor stimulation, providing a measure of the antagonist's ability to block agonist-induced signaling.
Objective: To determine the potency of the test compound in inhibiting agonist-stimulated G-protein activation.
Materials:
-
Membrane preparations expressing M2 receptors.
-
Agonist: A muscarinic agonist such as carbachol.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compound and positive controls.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP.
Procedure:
-
Pre-incubation: Pre-incubate the membrane preparation with the test compound or positive control and GDP.
-
Stimulation: Add the agonist to stimulate the receptor.
-
Binding: Add [³⁵S]GTPγS to the mixture. In the presence of an agonist, the activated G-protein will bind [³⁵S]GTPγS.
-
Incubation: Incubate to allow for binding (e.g., 60 minutes at 30°C).
-
Separation and Counting: Separate the bound [³⁵S]GTPγS from the free form via filtration and measure the radioactivity.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine the IC50 for the inhibition of agonist-stimulated binding.
cAMP Accumulation Assay
Since M2 receptors are Gαi-coupled, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to reverse this agonist-induced decrease.
Objective: To determine the potency of the test compound in blocking the agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing M2 receptors (e.g., transiently transfected CHO-K1 or HEK293-T cells).[5][6]
-
Agonist (e.g., carbachol).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound and positive controls.
-
cAMP detection kit (e.g., ELISA-based or AlphaScreen).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with the test compound or positive control.
-
Stimulation: Add the agonist in the presence of forskolin. Forskolin stimulates cAMP production, and the M2 agonist will inhibit this stimulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration-response curve for the antagonist's ability to restore cAMP levels in the presence of the agonist and calculate its IC50 or pA2 value.
Mandatory Visualizations
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor primarily signals through the Gαi subunit of the heterotrimeric G-protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Additionally, the βγ subunits can modulate ion channels. Non-canonical signaling can also occur through β-arrestin.
Caption: M2 muscarinic receptor signaling cascade.
Experimental Workflow for Validating M2 Antagonist Activity
This workflow outlines the key steps in a typical research project aimed at validating the antagonist activity of a novel compound like AQ-RA 741.
References
- 1. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AQ-RA 741 | M2 Receptors | Tocris Bioscience [tocris.com]
- 3. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel muscarinic receptor antagonist AF-DX 116 differentially blocks slow inhibitory and slow excitatory postsynaptic potentials in the rabbit sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
AQ-RA 741: A Guide to Its Competitive Antagonism at the M2 Muscarinic Receptor
For researchers and professionals in drug development, understanding the precise mechanism of action of a pharmacological agent is paramount. This guide provides a comprehensive comparison of AQ-RA 741, a potent and selective M2 muscarinic acetylcholine (B1216132) receptor antagonist, with other relevant compounds. Through the presentation of experimental data and detailed methodologies, we aim to confirm and elucidate the competitive nature of its antagonism.
Unveiling the Antagonistic Profile of AQ-RA 741
AQ-RA 741 is a tricyclic compound that demonstrates high affinity and selectivity for the M2 muscarinic receptor subtype. Functional studies have consistently confirmed its role as a competitive antagonist. This means that AQ-RA 741 binds reversibly to the same site on the M2 receptor as the endogenous agonist, acetylcholine, thereby preventing receptor activation.
Comparative Binding Affinities of M2 Receptor Antagonists
To contextualize the potency and selectivity of AQ-RA 741, the following table summarizes its binding affinity (pKi) for M1, M2, and M3 muscarinic receptor subtypes, alongside other established M2-selective antagonists. A higher pKi value indicates a higher binding affinity.
| Antagonist | pKi at M1 Receptor | pKi at M2 Receptor | pKi at M3 Receptor | M2 vs. M1 Selectivity | M2 vs. M3 Selectivity |
| AQ-RA 741 | 7.70[1] | 8.30[1] | 6.82[1] | ~4-fold | ~30-fold |
| Methoctramine (B27182) | 7.1 | 7.9 | 6.4 | ~6-fold | ~32-fold |
| Tripitramine | - | 9.14 - 9.85[2] | 6.34 - 6.81[2] | - | ~229 - 1000-fold[2] |
| AF-DX 116 | 6.4 | 7.2 | 6.1 | ~6-fold | ~13-fold |
Note: Data for methoctramine and AF-DX 116 are compiled from various sources and are presented as approximate values for comparative purposes. Direct head-to-head studies under identical experimental conditions provide the most accurate comparisons. Tripitramine has been shown to be a highly potent and selective M2 antagonist.[2]
Experimental Confirmation of Competitive Antagonism
The competitive nature of an antagonist is experimentally determined through functional assays, most notably through Schild analysis. This method assesses the ability of an antagonist to produce a parallel, rightward shift in the concentration-response curve of an agonist, without reducing the maximum response.
Signaling Pathway of M2 Receptor Antagonism
The following diagram illustrates the mechanism of competitive antagonism at the M2 muscarinic receptor.
Caption: Competitive antagonism at the M2 muscarinic receptor.
Experimental Protocols
To facilitate the replication and verification of the competitive antagonism of AQ-RA 741, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of AQ-RA 741 for the M2 muscarinic receptor and compare it with other antagonists.
Materials:
-
Cell membranes expressing the human M2 muscarinic receptor (e.g., from CHO-hM2 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
AQ-RA 741 and other competing non-labeled antagonists (e.g., methoctramine, tripitramine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of the unlabeled antagonist (e.g., AQ-RA 741) in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Schild Analysis
This assay is performed to functionally confirm competitive antagonism. A common preparation for M2 receptor functional assays is the guinea pig atria, where M2 receptor activation leads to a negative inotropic effect (decreased force of contraction).
Objective: To determine the pA2 value of AQ-RA 741, a measure of its potency as a competitive antagonist.
Materials:
-
Isolated guinea pig atria.
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic force transducer and data acquisition system.
-
Agonist: Carbachol or acetylcholine.
-
Antagonist: AQ-RA 741.
Procedure:
-
Tissue Preparation: Mount the isolated guinea pig atria in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for a set period.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of AQ-RA 741 for a predetermined time to allow for equilibrium.
-
Agonist Curve in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of AQ-RA 741.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of AQ-RA 741.
-
Data Analysis:
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of AQ-RA 741.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of AQ-RA 741.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Experimental Workflow for Confirming Competitive Antagonism
The logical flow of experiments to confirm the competitive antagonism of a compound like AQ-RA 741 is depicted in the following diagram.
Caption: Workflow for confirming competitive antagonism.
Conclusion
The data presented in this guide, derived from both binding and functional assays, collectively support the classification of AQ-RA 741 as a potent and selective competitive antagonist of the M2 muscarinic receptor. Its high affinity for the M2 receptor, coupled with the characteristic parallel rightward shift it induces in agonist concentration-response curves without a reduction in the maximal response, are hallmarks of competitive antagonism. For researchers investigating the role of M2 receptors in physiological and pathological processes, AQ-RA 741 serves as a valuable and well-characterized pharmacological tool.
References
Safety Operating Guide
Navigating the Safe Disposal of AQ-RA 741: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of AQ-RA 741, a selective muscarinic M2 receptor antagonist. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
Chemical Identification and Properties
AQ-RA 741 is a high-affinity, selective muscarinic M2 receptor antagonist used in pharmacological research.[1][2][3] Its proper identification is the first step in ensuring safe handling and disposal.
| Identifier | Value |
| Chemical Name | 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][4]benzodiazepin-6-one[2][3] |
| Molecular Formula | C27H37N5O2[2][3] |
| Molecular Weight | 463.62 g/mol [2][3] |
| CAS Number | 123548-16-3[2][3] |
Solubility Data
Proper dissolution is often a necessary step in the disposal of chemical compounds. The following table summarizes the solubility of AQ-RA 741 in various solvents.
| Solvent | Maximum Concentration |
| 1 eq. HCl | 100 mM[2][3] |
| DMSO | 100 mM[2][3] |
| Ethanol | 100 mM[2][3] |
Experimental Protocols: Disposal Procedure
The following protocol outlines the recommended steps for the proper disposal of AQ-RA 741. This procedure should be carried out in a designated and well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing AQ-RA 741, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials).
-
Segregate AQ-RA 741 waste from other chemical waste to prevent unintended reactions.
Step 2: Preparation for Disposal
-
For solutions, if permissible by local regulations and institutional guidelines, consider dilution with a large volume of a suitable solvent.
-
Solid AQ-RA 741 should be securely packaged in a labeled, sealed container.
Step 3: Waste Collection and Storage
-
Place all AQ-RA 741 waste in a clearly labeled, leak-proof hazardous waste container. The label should include the chemical name, concentration (if applicable), and hazard symbols.
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of AQ-RA 741 down the drain or in regular trash.
Logical Workflow for AQ-RA 741 Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of AQ-RA 741.
References
Personal protective equipment for handling AQ-RA 721
Disclaimer: This document provides essential safety and logistical information for handling AQ-RA 721 based on general laboratory safety principles for research-grade compounds with unknown comprehensive toxicity. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, this compound must be handled as a substance with unknown hazards, and all precautions should be taken to minimize exposure.
Hazard Identification and Risk Assessment
Given that this compound is a selective muscarinic antagonist, it is a pharmacologically active molecule. The primary risk is associated with accidental exposure, which could lead to unintended physiological effects. As the full toxicological profile is not publicly available, it is crucial to treat this compound as potentially hazardous.
Assumed Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause eye, skin, and respiratory tract irritation.
-
The chronic effects of exposure have not been determined.
A thorough risk assessment should be conducted before any handling of this compound. This involves identifying potential exposure scenarios in your specific experimental setup and implementing control measures to mitigate these risks.
Personal Protective Equipment (PPE)
A risk assessment is required to determine the potential hazards and to select the appropriate PPE for protection.[1] The following table summarizes the minimum recommended PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for incidental contact.[1] Change gloves immediately if contaminated. |
| Eyes | Safety glasses or goggles | Must be ANSI Z87.1 compliant.[2] Goggles are required when there is a splash hazard. |
| Body | Laboratory coat | A standard lab coat is the minimum requirement.[3][4] A flame-resistant coat should be worn if working with flammable solvents. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect from spills.[5] |
| Respiratory | Use of a chemical fume hood | All handling of solid this compound and preparation of its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
| Aspect | Procedure |
| Receiving | Inspect the container for damage upon receipt. Log the compound into your chemical inventory. |
| Handling | Handle exclusively in a designated area, such as a chemical fume hood.[2] Avoid the creation of dust and aerosols. Use appropriate tools for weighing and transferring the solid. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed. |
| Labeling | All containers of this compound, including stock solutions and experimental samples, must be clearly labeled with the chemical name and any known hazards.[6] |
Accidental Exposure and Spill Procedures
Immediate and appropriate action is necessary in the event of accidental exposure or a spill.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Small Spill | For a small spill of solid material, gently cover with a damp paper towel to avoid raising dust. For a small liquid spill, absorb with an inert material (e.g., vermiculite, sand). Clean the area with a suitable solvent and then soap and water. All cleanup materials should be disposed of as hazardous waste. |
| Large Spill | Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) department.[7] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. This includes unused compound and contaminated consumables (e.g., weigh boats, pipette tips). |
| Liquid Waste | Collect in a designated, labeled hazardous waste container. Do not mix with incompatible wastes.[8] |
| Empty Containers | The original container, once empty, should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[9] |
| Labeling | All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents.[10] |
| Pickup | Follow your institution's procedures for hazardous waste pickup by the EHS department.[9][11] |
Hypothetical Experimental Protocols
The following are illustrative protocols for common laboratory procedures involving a research compound like this compound. These should be adapted based on specific experimental needs and a thorough risk assessment.
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Tare a clean, dry vial on an analytical balance within a chemical fume hood.
-
Weighing: Carefully add the desired amount of this compound solid to the vial. Record the exact weight.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or as recommended for the compound's stability.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and preparer's initials.
Cell-Based Assay Workflow
This hypothetical workflow outlines the steps for testing the effect of this compound on a cell signaling pathway.
Hypothetical Signaling Pathway
As a muscarinic antagonist, this compound would be expected to block the action of acetylcholine (B1216132) (ACh) at muscarinic receptors. The following diagram illustrates a simplified Gq-coupled muscarinic receptor signaling pathway that could be inhibited by this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. twu.edu [twu.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. vumc.org [vumc.org]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
